molecular formula C9H5FN2O3 B1344845 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid CAS No. 944898-08-2

5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid

Cat. No.: B1344845
CAS No.: 944898-08-2
M. Wt: 208.15 g/mol
InChI Key: ATRZEFITCDULRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid is a useful research compound. Its molecular formula is C9H5FN2O3 and its molecular weight is 208.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-(4-fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FN2O3/c10-6-3-1-5(2-4-6)7-11-12-8(15-7)9(13)14/h1-4H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATRZEFITCDULRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(O2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70633344
Record name 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70633344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944898-08-2
Record name 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70633344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid, a molecule of significant interest in medicinal chemistry and drug development. The 1,3,4-oxadiazole scaffold is a bioisostere for esters and amides, offering improved metabolic stability and pharmacokinetic properties.[1][2] This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive understanding of the structural elucidation of this compound using modern NMR techniques.

Introduction: The Importance of Structural Verification

In the synthesis of novel chemical entities for pharmaceutical applications, unambiguous structural verification is paramount. NMR spectroscopy is an indispensable tool for elucidating the precise arrangement of atoms within a molecule. For a compound like 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid (Figure 1), with its distinct aromatic and heterocyclic moieties, ¹H and ¹³C NMR provide a detailed fingerprint of its molecular architecture.

Figure 1: Chemical Structure of 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid A schematic representation of the target molecule with atom numbering for NMR correlation.

G cluster_0 ¹H NMR Analysis cluster_1 ¹³C NMR Analysis cluster_2 Final Structure Confirmation H_Acquire Acquire ¹H Spectrum H_Identify Identify Aromatic & Carboxylic Protons H_Acquire->H_Identify Process Data H_Analyze_Multiplicity Analyze Multiplicity & Coupling H_Identify->H_Analyze_Multiplicity H_Assign Assign Phenyl Protons (H-2'/6' & H-3'/5') H_Analyze_Multiplicity->H_Assign Correlate J-couplings Correlate Correlate ¹H and ¹³C Data H_Assign->Correlate C_Acquire Acquire ¹³C Spectrum C_Identify Identify Carbon Types (Aromatic, Heterocyclic, Carbonyl) C_Acquire->C_Identify Process Data C_Analyze_Coupling Analyze C-F Couplings C_Identify->C_Analyze_Coupling C_Assign Assign All Carbons C_Analyze_Coupling->C_Assign Correlate with ¹JCF, ²JCF, ³JCF C_Assign->Correlate Final_Structure Confirm Structure of 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid Correlate->Final_Structure

Caption: A workflow diagram for the interpretation of ¹H and ¹³C NMR spectra.

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid. By leveraging data from analogous structures and fundamental NMR principles, a detailed spectral interpretation has been presented. The provided experimental protocol offers a robust methodology for acquiring high-quality NMR data for this and similar compounds. This guide serves as a valuable resource for researchers in the synthesis and characterization of novel heterocyclic compounds for drug discovery and development.

References

  • Shimoga, G., Shin, E.-J., & Kim, S.-Y. (2018). 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. Preprints.
  • Krasavin, M., et al. (2022). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Molecules, 27(21), 7285. Available at: [Link]

  • ResearchGate. (n.d.). 1H and 13C NMR characterization of 1,3,4-oxadiazole derivatives. Available at: [Link]

  • Kozik, O., et al. (2023). Microwave-Assisted Synthesis of Unsymmetrical 5-Phenyl-1,3,4-oxadiazoles Containing Bis(carboxymethyl)amino Group. Molecules, 28(22), 7604. Available at: [Link]

  • ACD/Labs. (n.d.). NMR Prediction. Available at: [Link]

  • Zarghi, A., et al. (2023). (1-(4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl)-methylenyls α,ω-Bisfunctionalized 3- and 4-PEG: Synthesis and Photophysical Studies. Molecules, 28(13), 5194. Available at: [Link]

  • NMRdb.org. (n.d.). Predict 1H proton NMR spectra. Available at: [Link]

  • nmrshiftdb2. (n.d.). open nmr database on the web. Available at: [Link]

  • Supporting Information for 1,2,4-Oxadiazole-5-Carboxylic Acid Derivatives as Safe Seed Treatment Nematicides. (n.d.). Available at: [Link]

  • NMRium. (n.d.). The next-generation NMR software. Available at: [Link]

  • Mestrelab. (n.d.). Download NMR Predict. Available at: [Link]

  • Al-Amiery, A. A., et al. (2023). 2(2-hydroxybenzylidene) hydrazinyl. University of Thi-Qar Journal of Science, 10(4), 1-7.
  • ResearchGate. (n.d.). Spectral and Biological investigation of 5-Phenyl-1,3,4-oxadiazole-2-thiol. Available at: [Link]

  • Wang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Journal of Medicinal Chemistry.
  • Simulate and predict NMR spectra. (n.d.). Available at: [Link]

  • ResearchGate. (n.d.). C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. Available at: [Link]

Sources

FT-IR spectrum of 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the FT-IR Spectrum of 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. The 1,3,4-oxadiazole moiety is a recognized pharmacophore and a bioisostere for amide and ester groups, enhancing pharmacokinetic properties in drug candidates.[1] This document serves as a detailed resource for researchers and drug development professionals, offering an in-depth interpretation of the compound's vibrational spectroscopy, a validated experimental protocol for data acquisition, and the scientific rationale behind the spectral features. Our analysis is grounded in established spectroscopic principles to ensure scientific integrity and reproducibility.

Introduction: The Structural and Pharmaceutical Context

5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid (Molecular Formula: C₉H₅FN₂O₃, Molar Mass: 208.15 g/mol ) is a multifaceted organic molecule featuring three key functional components: a para-substituted fluorophenyl ring, a 1,3,4-oxadiazole core, and a carboxylic acid group. The integration of these moieties makes the compound a valuable scaffold in drug discovery programs, with potential applications as an anticancer, antimicrobial, or antiviral agent.[1]

FT-IR spectroscopy is an indispensable, non-destructive analytical technique for the structural elucidation of such compounds. By measuring the absorption of infrared radiation by molecular vibrations, it provides a unique "fingerprint" of a molecule's functional groups and overall structure. For a novel or synthesized compound, FT-IR is a primary and crucial step for structural verification, confirming the successful incorporation of all constituent parts and ensuring the purity of the material before it proceeds to further biological screening.

cluster_prep Sample Preparation (KBr Pellet Method) cluster_acq Data Acquisition start Start: Dry Sample & KBr grind Grind 1-2 mg of sample with ~200 mg of FT-IR grade KBr in an agate mortar. start->grind press Transfer powder to a pellet press. Apply 7-10 tons of pressure for ~2 minutes. grind->press inspect Inspect pellet. Should be transparent or translucent. press->inspect pellet_ok Transparent Pellet Ready inspect->pellet_ok Yes regrind Pellet is opaque. Re-grind and re-press. inspect->regrind No background Place KBr-only pellet (or empty holder) in spectrometer. Acquire Background Spectrum. pellet_ok->background regrind->press sample Place sample pellet in spectrometer. Acquire Sample Spectrum. background->sample process Software performs automatic background subtraction. Result: Transmittance/Absorbance Spectrum. sample->process

Caption: Experimental workflow for FT-IR data acquisition.

Instrumentation
  • Spectrometer: A Fourier-Transform Infrared Spectrometer (e.g., PerkinElmer Spectrum Two™, Shimadzu IRTracer™-100, or equivalent). [2]* Accessory: KBr pellet press kit.

Sample Preparation (KBr Pellet Method)

The compound is a solid at room temperature, making the KBr pellet technique the method of choice. This approach embeds the analyte in an IR-transparent matrix, minimizing scattering and eliminating solvent-related interfering peaks.

  • Drying: Gently dry both the sample (~1-2 mg) and FT-IR grade potassium bromide (KBr, ~200 mg) in an oven at 110°C for 2-4 hours to remove any adsorbed water, which has strong IR absorptions. Store in a desiccator until use.

  • Grinding: In a dry agate mortar and pestle, thoroughly grind the sample and KBr together. The goal is to achieve a fine, homogenous powder. Inadequate grinding is a primary cause of poor-quality spectra.

  • Pellet Formation: Transfer the powder to the die of a hydraulic press. Apply pressure (approximately 7-10 metric tons) for several minutes.

  • Validation: Carefully remove the resulting pellet. A high-quality pellet will be thin and transparent or translucent. If it is opaque or cloudy, the sample was not ground finely enough or contains excess moisture. The pellet must be re-made.

Data Acquisition Parameters
  • Background Scan: Place a pellet made of pure KBr (or an empty sample holder, depending on the instrument) into the spectrometer and run a background scan. This is a critical step to account for absorptions from atmospheric CO₂ and water vapor, as well as any instrumental artifacts.

  • Sample Scan: Replace the background pellet with the sample pellet.

  • Acquisition Settings:

    • Wavenumber Range: 4000 cm⁻¹ to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹. This provides sufficient detail for distinguishing most vibrational bands without excessive noise.

    • Number of Scans: 32 scans. Co-adding multiple scans significantly improves the signal-to-noise ratio.

  • Processing: The instrument's software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

Integrated Spectral Interpretation

A systematic analysis of the resulting spectrum confirms the molecular structure by cross-validating the presence of all key functional groups.

  • Region 1 (3500-2500 cm⁻¹): The first feature to identify is the extremely broad absorption band for the carboxylic acid O-H stretch. [3]Its presence, spanning a wide range and centered around 3000 cm⁻¹, is unambiguous proof of the -COOH group. Superimposed on this broad envelope, one should observe weaker, sharp peaks from the aromatic C-H stretches just above 3000 cm⁻¹.

  • Region 2 (1800-1600 cm⁻¹): This region contains the key double-bond stretches. A very strong, sharp peak around 1710 cm⁻¹ will correspond to the C=O of the carboxylic acid dimer. [4]Shortly adjacent, typically at a lower wavenumber around 1630 cm⁻¹, a strong peak from the C=N stretching of the oxadiazole ring should be visible. [5]The presence of both peaks validates the successful formation of the oxadiazole-carboxylic acid structure.

  • Region 3 (1600-1000 cm⁻¹): This section of the fingerprint region is rich with information. Here, one will find the aromatic C=C ring stretches (1600-1450 cm⁻¹), the in-plane O-H bend (~1420 cm⁻¹), and the strong C-O stretch of the acid (~1280 cm⁻¹). Critically, this region also contains the strong absorptions from the oxadiazole C-O-C moiety and the phenyl C-F stretch. [6]These often appear as a complex pattern of strong bands between 1250 cm⁻¹ and 1000 cm⁻¹.

  • Region 4 (Below 1000 cm⁻¹): This lower fingerprint region will contain the broad out-of-plane O-H bend (~920 cm⁻¹) and, importantly, a strong peak around 830 cm⁻¹ confirming the 1,4- (para) substitution pattern of the fluorophenyl ring.

The trustworthiness of the identification comes from this integrated approach. A single peak is suggestive, but the simultaneous observation of the broad O-H, the strong C=O, the C=N, the C-F, and the correct aromatic substitution bands provides a self-validating and definitive confirmation of the target molecule's identity.

Conclusion

The presents a unique and highly characteristic pattern of absorption bands. Each functional group—the carboxylic acid, the 1,3,4-oxadiazole ring, and the 4-fluorophenyl substituent—contributes distinct and identifiable signals. By following a robust and validated experimental protocol, FT-IR spectroscopy serves as a rapid, reliable, and essential tool for the structural verification of this important pharmaceutical scaffold. This guide provides the foundational knowledge for researchers to confidently acquire and interpret the FT-IR spectrum, ensuring the integrity of their materials in the demanding context of drug discovery and development.

References

  • ResearchGate. Table 3 . IR-spectral data of 2,5-disubstituted 1,3,4-oxadiazoles. Available from: [Link].

  • National Institutes of Health (NIH). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. (2022-09-02). Available from: [Link].

  • UCLA Chemistry. IR Spectroscopy Tutorial: Carboxylic Acids. Available from: [Link].

  • Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. (2024-09-30). Available from: [Link].

  • Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. (2018-01-01). Available from: [Link].

  • JournalsPub. Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. (2024). Available from: [Link].

  • ResearchGate. GC-MS and FTIR characterization of 1,3,4-oxadiazole from Biophytum sensitivum with potential cardiovascular applications. (2025-09-28). Available from: [Link].

  • National Institutes of Health (NIH). Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. Available from: [Link].

  • Shimadzu. Characterization of Fluoropolymers Using FTIR and TG-DTA to Support the Growth of 5G. Available from: [Link].

Sources

An In-Depth Technical Guide to 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid: From Discovery to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and ability to act as a bioisostere for amide and ester functionalities.[1] This technical guide provides a comprehensive overview of a particularly promising derivative, 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid. We will delve into its synthetic pathways, explore its historical context within the broader class of 1,3,4-oxadiazoles, and elucidate its potential as a therapeutic agent, particularly in oncology. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compound in their work.

Introduction: The Significance of the 1,3,4-Oxadiazole Moiety

The 1,3,4-oxadiazole ring is a five-membered heterocyclic system containing one oxygen and two nitrogen atoms. Its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The stability of the oxadiazole ring and its capacity to participate in hydrogen bonding interactions make it a privileged structure in drug design.[1] The incorporation of a 4-fluorophenyl group at the 5-position and a carboxylic acid at the 2-position of the oxadiazole ring creates a molecule with distinct physicochemical properties that can be exploited for targeted therapeutic interventions.

Historical Context and Discovery

While a specific, seminal paper detailing the first-ever synthesis of 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid is not readily apparent in the surveyed literature, its existence and commercial availability (CAS Number: 944898-08-2) indicate its establishment within the chemical landscape.[4] The discovery of this molecule is intrinsically linked to the broader exploration of 2,5-disubstituted 1,3,4-oxadiazoles, a class of compounds that has been the subject of intense research for decades due to their diverse biological activities.[2][5]

Early synthetic methods for 1,3,4-oxadiazoles often involved the cyclization of 1,2-diacylhydrazines or N-acylhydrazones using dehydrating agents.[1][2] These foundational techniques paved the way for the development of more streamlined and versatile synthetic routes, including one-pot procedures that are now commonly employed.[5] The specific combination of the 4-fluorophenyl and carboxylic acid moieties likely arose from systematic structure-activity relationship (SAR) studies aimed at optimizing the therapeutic potential of the 1,3,4-oxadiazole scaffold.

Synthetic Strategies: A Field-Proven Approach

The synthesis of 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid can be approached through several reliable methods. The most logical and widely applicable strategy involves a multi-step synthesis starting from readily available commercial reagents. Here, we present a detailed, self-validating protocol based on established synthetic transformations for this class of compounds.

Rationale Behind the Synthetic Design

The chosen synthetic pathway is designed for efficiency, scalability, and control over the final product. It leverages the robust and well-documented formation of the 1,3,4-oxadiazole ring from a hydrazide and a dicarbonyl compound, followed by a standard hydrolysis step to yield the target carboxylic acid. This approach allows for the independent synthesis of the key intermediates, ensuring high purity at each stage.

Experimental Protocol: Step-by-Step Synthesis

This protocol outlines a two-step process: the formation of the ethyl ester precursor followed by its hydrolysis to the final carboxylic acid.

Step 1: Synthesis of Ethyl 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylate

This step involves the cyclization of 4-fluorobenzohydrazide with diethyl oxalate.

  • Materials:

    • 4-Fluorobenzohydrazide

    • Diethyl oxalate

    • Phosphorus oxychloride (POCl₃)

    • Anhydrous pyridine

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

    • Hexane

    • Ethyl acetate

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-fluorobenzohydrazide (1.0 equivalent) in anhydrous pyridine.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add diethyl oxalate (1.1 equivalents) to the cooled solution while stirring.

    • Allow the reaction mixture to stir at 0 °C for 30 minutes, then slowly add phosphorus oxychloride (1.2 equivalents) dropwise, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and carefully pour it into ice-cold water.

    • Extract the aqueous layer with dichloromethane (3 x volumes).

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure ethyl 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-carboxylate.

Step 2: Hydrolysis to 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid

This step converts the ethyl ester to the final carboxylic acid.

  • Materials:

    • Ethyl 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-carboxylate

    • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

    • Tetrahydrofuran (THF)

    • Water

    • 1 M Hydrochloric acid (HCl)

    • Ethyl acetate

  • Procedure:

    • Dissolve the ethyl 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-carboxylate (1.0 equivalent) in a mixture of THF and water.

    • Add lithium hydroxide (2.0-3.0 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the disappearance of the starting material by TLC.

    • Once the reaction is complete, remove the THF under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl. A precipitate should form.

    • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford the final product, 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid.

    • If a precipitate does not form readily, extract the acidified aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the product.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Ester Formation cluster_step2 Step 2: Hydrolysis A 4-Fluorobenzohydrazide C Cyclization (POCl3, Pyridine) A->C B Diethyl Oxalate B->C D Ethyl 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylate C->D E Hydrolysis (LiOH, THF/H2O) D->E F 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid E->F

Caption: Synthetic pathway for 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid.

Physicochemical Properties

A summary of the key physicochemical properties of the title compound is presented below.

PropertyValueSource
CAS Number 944898-08-2[4]
Molecular Formula C₉H₅FN₂O₃[4]
Molecular Weight 208.15 g/mol [4]
Appearance Solid[4]

Biological Activity and Therapeutic Potential

While specific biological data for 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid is not extensively published, the broader class of 2,5-disubstituted 1,3,4-oxadiazoles has demonstrated significant potential in several therapeutic areas, most notably in oncology.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of 1,3,4-oxadiazole derivatives.[3][6] These compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. The mechanism of action is often attributed to the inhibition of key enzymes involved in cancer cell growth and survival, such as kinases.[3]

Potential as a Kinase Inhibitor

The structural features of 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid, particularly the planar aromatic system and the presence of hydrogen bond donors and acceptors, make it a plausible candidate for a kinase inhibitor. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The carboxylic acid moiety can form critical hydrogen bonds with the hinge region of the kinase active site, a common binding motif for many known kinase inhibitors. The 4-fluorophenyl group can engage in hydrophobic and halogen bonding interactions within the ATP-binding pocket.

Proposed Signaling Pathway Inhibition

Given the prevalence of kinase inhibition as a mechanism for anticancer drugs, we propose a hypothetical signaling pathway that could be targeted by 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid. For instance, the compound could potentially inhibit a receptor tyrosine kinase (RTK) like the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in various cancers. Inhibition of EGFR would block downstream signaling cascades such as the RAS-RAF-MEK-ERK pathway, ultimately leading to a reduction in cell proliferation and survival.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Molecule 5-(4-Fluorophenyl)-1,3,4- oxadiazole-2-carboxylic acid Molecule->RTK Inhibition

Caption: Proposed mechanism of action via kinase inhibition.

Conclusion and Future Directions

5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid represents a molecule of significant interest for drug discovery and development. Its synthesis is achievable through established and scalable methods. While specific biological data for this compound is limited, the extensive research on the 1,3,4-oxadiazole scaffold strongly suggests its potential as a therapeutic agent, particularly in the realm of oncology as a kinase inhibitor.

Future research should focus on a comprehensive biological evaluation of this compound. This would include in vitro screening against a panel of cancer cell lines and a variety of kinase enzymes to identify its specific molecular targets. Subsequent in vivo studies in relevant animal models would be crucial to assess its efficacy, pharmacokinetics, and safety profile. The insights gained from such studies will be invaluable in unlocking the full therapeutic potential of this promising molecule.

References

  • A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. (2022). National Institutes of Health. [Link]

  • A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. (2022). The Journal of Organic Chemistry. [Link]

  • Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal. [Link]

  • A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. Organic Chemistry Portal. [Link]

  • 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. (2021). Biointerface Research in Applied Chemistry. [Link]

  • Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. (2015). National Institutes of Health. [Link]

Sources

Navigating the Solubility Landscape of 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Solubility in Drug Discovery

5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry. The 1,3,4-oxadiazole ring is a bioisostere for ester and amide functionalities, often incorporated into molecules to enhance metabolic stability and improve pharmacokinetic profiles. As with any potential therapeutic agent, understanding its solubility is a cornerstone of preclinical development. Poor solubility can lead to low bioavailability, hindering a compound's therapeutic efficacy. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid in various solvent systems, offering a robust framework for its characterization.

While specific quantitative solubility data for this compound is not extensively available in public literature, this guide will leverage data from structurally similar compounds and established analytical methodologies to provide a predictive analysis and a detailed protocol for its empirical determination.

Physicochemical Properties and Predicted Solubility Behavior

To understand the solubility of 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid, we must first consider its key physicochemical characteristics. The molecule is comprised of a rigid, aromatic 1,3,4-oxadiazole core, a fluorophenyl substituent, and a carboxylic acid group.

  • Aqueous Solubility: The presence of the aryl substituent is known to significantly decrease water solubility for 1,3,4-oxadiazole derivatives.[1][2] The molecule's carboxylic acid group can ionize, which will increase solubility in aqueous solutions with a pH above its pKa. Conversely, in acidic solutions (pH below pKa), the carboxylic acid will be protonated, leading to lower aqueous solubility. The fluorine atom on the phenyl ring is electron-withdrawing and can slightly increase the acidity of the carboxylic acid compared to an unsubstituted phenyl ring. For a structurally related compound, 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2-thiol, a low aqueous solubility of 6.46 mg/L has been predicted.[3] A similar low intrinsic solubility in water is expected for the target compound.

  • Organic Solubility: The aromatic nature of the fluorophenyl and oxadiazole rings suggests that the compound will be more soluble in organic solvents, particularly those that can engage in hydrogen bonding and dipole-dipole interactions. Solvents commonly used in the synthesis and recrystallization of similar 1,3,4-oxadiazole derivatives, such as ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), are likely to be effective at solvating this molecule.[2][4][5][6][7][8][9]

  • pKa and logP: The acid dissociation constant (pKa) and the logarithm of the partition coefficient (logP) are critical parameters. The pKa of the carboxylic acid group will dictate the pH-dependent aqueous solubility. For a similar compound, 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2-thiol, a pKa of 6.27 was predicted.[3] This suggests that 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid is a weak acid. The logP value indicates the lipophilicity of the compound. The predicted logP for the aforementioned related compound was in the range of 2.0 to 2.6, suggesting moderate lipophilicity.[3]

Qualitative and Expected Quantitative Solubility Profile

Based on the physicochemical properties, a qualitative and estimated quantitative solubility profile for 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid is presented below. It is imperative to note that these are estimations and should be confirmed by experimental determination.

Solvent System Solvent Type Expected Solubility Rationale
Water (pH 7.0)Polar ProticVery LowThe aryl substituent significantly reduces aqueous solubility.[1][2]
0.1 M HCl (pH 1.0)Aqueous AcidicVery LowThe carboxylic acid is protonated, reducing solubility.
0.1 M NaOH (pH 13.0)Aqueous BasicHighThe carboxylic acid is deprotonated to its more soluble carboxylate salt.
MethanolPolar ProticModerate to HighCan act as a hydrogen bond donor and acceptor.
EthanolPolar ProticModerateSimilar to methanol, but slightly less polar.
AcetonitrilePolar AproticLow to ModerateLacks hydrogen bond donating ability.
AcetonePolar AproticLow to ModerateCan act as a hydrogen bond acceptor.
Dichloromethane (DCM)Non-polarLowLimited ability to interact with the polar carboxylic acid group.
Dimethyl Sulfoxide (DMSO)Polar AproticHighStrong hydrogen bond acceptor and highly polar.
Dimethylformamide (DMF)Polar AproticHighStrong hydrogen bond acceptor and highly polar.

Experimental Protocol for Quantitative Solubility Determination

A robust and reliable method for determining the solubility of 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid is crucial. The following protocol outlines a shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for accurate quantification.

Materials and Reagents
  • 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid (as a solid)

  • Selected solvents (e.g., Water, 0.1 M HCl, 0.1 M NaOH, Methanol, Ethanol, Acetonitrile, DMSO, DMF)

  • Calibrated analytical balance

  • Vortex mixer

  • Thermostatic shaker/incubator

  • Centrifuge

  • Syringe filters (0.22 µm)

  • HPLC system with a UV detector

  • C18 HPLC column

  • HPLC-grade mobile phase components (e.g., acetonitrile, water, formic acid)

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid into a series of glass vials.

    • Add a known volume of each selected solvent to the respective vials.

    • Tightly cap the vials and vortex for 1-2 minutes to ensure initial dispersion.

    • Place the vials in a thermostatic shaker set at a constant temperature (e.g., 25 °C) and shake for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing:

    • After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to allow undissolved solid to settle.

    • Carefully withdraw a sample from the supernatant of each vial using a syringe.

    • Filter the sample through a 0.22 µm syringe filter into a clean HPLC vial. This step is critical to remove any undissolved particles.

    • Dilute the filtered samples with the mobile phase to a concentration within the linear range of the HPLC calibration curve.

  • HPLC Analysis:

    • Develop a suitable HPLC method for the quantification of 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid. A reverse-phase method using a C18 column with a mobile phase of acetonitrile and water (with a small amount of formic acid for peak shaping) is a good starting point.[10][11][12][13]

    • Prepare a series of standard solutions of the compound of known concentrations in the mobile phase.

    • Generate a calibration curve by injecting the standard solutions and plotting the peak area against concentration.

    • Inject the diluted samples and determine their concentrations from the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility of the compound in each solvent using the following formula: Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)

Self-Validating System and Causality

This protocol incorporates self-validating steps. The use of an excess of the solid compound ensures that a saturated solution is achieved. The extended equilibration time in a thermostatically controlled environment ensures that the system reaches thermodynamic equilibrium. Centrifugation and filtration are crucial to prevent the carryover of undissolved solids, which would lead to an overestimation of solubility. The use of a validated HPLC method with a calibration curve provides an accurate and precise quantification of the dissolved compound.

Visualization of Experimental Workflow

Solubility_Determination_Workflow cluster_prep Preparation of Saturated Solution cluster_processing Sample Processing cluster_analysis Quantitative Analysis A Weigh excess compound B Add known volume of solvent A->B C Equilibrate in shaker (24-48h) B->C D Settle undissolved solid C->D Equilibration complete E Filter supernatant (0.22 µm) D->E F Dilute with mobile phase E->F G HPLC analysis F->G Inject into HPLC H Quantify using calibration curve G->H I Calculate solubility H->I Intermolecular_Interactions cluster_solute 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid cluster_solvent Solvent Interactions Solute Solute Molecule COOH Carboxylic Acid (-COOH) Solute->COOH Aryl Fluorophenyl Ring Solute->Aryl Oxadiazole Oxadiazole Ring Solute->Oxadiazole HBD H-Bond Donors (e.g., Methanol) COOH->HBD H-Bonding (Donor/Acceptor) HBA H-Bond Acceptors (e.g., DMSO) COOH->HBA H-Bonding (Acceptor) NonPolar Non-Polar Solvents (e.g., DCM) Aryl->NonPolar van der Waals Dipole Dipolar Solvents (e.g., Acetonitrile) Oxadiazole->Dipole Dipole-Dipole

Caption: Intermolecular forces influencing the solubility of the target compound.

In protic solvents like methanol and ethanol, the primary interactions will be hydrogen bonding with the carboxylic acid group. In highly polar aprotic solvents like DMSO and DMF, strong hydrogen bond acceptance by the solvent will effectively solvate the carboxylic acid. The aromatic rings will contribute to solubility in solvents that can engage in van der Waals and dipole-dipole interactions. The poor solubility in non-polar solvents like dichloromethane is due to the inability of these solvents to effectively solvate the polar carboxylic acid group.

Conclusion

A thorough understanding of the solubility of 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid is a prerequisite for its successful development as a therapeutic agent. While quantitative data is sparse in the literature, a systematic approach based on its physicochemical properties allows for a predictive assessment of its solubility profile. The detailed experimental protocol provided in this guide offers a robust framework for the empirical determination of its solubility in a range of pharmaceutically relevant solvents. The insights gained from such studies are invaluable for formulation development, enabling the design of delivery systems that can overcome potential bioavailability challenges.

References

  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI. Retrieved from [Link]

  • A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. (2022). National Institutes of Health. Retrieved from [Link]

  • SYNTHESIS AND CHARACTERIZATION OF 1,3,4-OXADIAZOLES BEARING AN INDOLE RING. (n.d.). UTAR Institutional Repository. Retrieved from [Link]

  • Comprehensive review on the chemistry of 1,3,4-oxadiazoles and their applications. (2015). ResearchGate. Retrieved from [Link]

  • Determination and correlation for solubility of aromatic acids in solvents. (2007). ResearchGate. Retrieved from [Link]

  • Synthesis and Characterization of 2-amino -5-phenyl-1,3,4- Oxadiazole Complexes with Selected Metal Ions. (2020). ResearchGate. Retrieved from [Link]

  • RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. (2024). ResearchGate. Retrieved from [Link]

  • Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. (2022). National Institutes of Health. Retrieved from [Link]

  • RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior. (2024). Thieme Connect. Retrieved from [Link]

  • Development of Spectrophotometric Methods for the Analysis of Functional Groups in Oxidized Organic Aerosol. (n.d.). Retrieved from [Link]

  • In silico drug-qualifying parameters of 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2-thiol. (2016). ResearchGate. Retrieved from [Link]

  • 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. (2011). Asian Journal of Chemistry.
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from [Link]

  • Recent Advances in Synthetic Approaches for 1,3,4- Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (n.d.). Retrieved from [Link]

  • A Review on Synthetic Routes of 5-Aryl-1,3,4-oxadiazoles. (2019). ResearchGate. Retrieved from [Link]

  • Synthesis and Evaluation of Antifungal Activity of Novel 1,3,4-Oxadiazole Derivatives. (2024). International Journal of Medical Sciences and Pharma Research. Retrieved from [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). National Institutes of Health. Retrieved from [Link]

  • A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Spectroscopy of Carboxylic Acids. (2011). YouTube. Retrieved from [Link]

  • Preparation, Characterization, of Some Oxadiazol Derivatives Prepared from Different Carboxylic Acids. (n.d.). Baghdad Science Journal. Retrieved from [Link]

  • The evaluation of pharmacokinetic parameters of 4-(5-methyl-1,3,4-oxadiazole-2-yl). (2024). Retrieved from [Link]

  • 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Nortopsentin Derivatives against Pancreatic Ductal Adenocarcinoma: Synthesis, Cytotoxic Activity, and Inhibition of CDK1. (n.d.). MDPI. Retrieved from [Link]

  • Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Study of the Molecular Architectures of 2-(4-Chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic Acid Using Their V. (2023). MDPI. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Stability and Storage of 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid in Modern Drug Discovery

5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its molecular architecture, featuring a 1,3,4-oxadiazole ring flanked by a fluorophenyl group and a carboxylic acid moiety, makes it a valuable scaffold for the synthesis of novel therapeutic agents. The 1,3,4-oxadiazole ring is a well-established bioisostere for carboxylic acids, esters, and amides, often imparting favorable pharmacokinetic properties and enhanced hydrolytic stability to parent molecules[1]. Derivatives of 1,3,4-oxadiazoles have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[2].

The presence of the 4-fluorophenyl group can enhance metabolic stability and binding affinity to target proteins through favorable interactions of the fluorine atom. The carboxylic acid group provides a handle for further chemical modification and can play a crucial role in the molecule's solubility and interaction with biological targets. Given its potential as a key building block in the development of new pharmaceuticals, a thorough understanding of the stability and optimal storage conditions for 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid is paramount for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of its chemical stability, potential degradation pathways, and best practices for its storage and handling to ensure its integrity for research and development activities.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid is presented in Table 1.

PropertyValueSource
Molecular Formula C₉H₅FN₂O₃
Molecular Weight 208.15 g/mol
CAS Number 944898-08-2
Appearance Solid
SMILES String OC(=O)c1nnc(o1)-c2ccc(F)cc2
InChI Key ATRZEFITCDULRJ-UHFFFAOYSA-N

Table 1: Chemical and Physical Properties

Inherent Stability of the 1,3,4-Oxadiazole Core

The 1,3,4-oxadiazole ring is the most stable among its isomers[3]. Its aromatic character contributes to its overall stability. When incorporated into larger molecules as bioisosteres for ester and amide functionalities, 2,5-disubstituted 1,3,4-oxadiazole motifs have been shown to confer increased hydrolytic stability[1]. This intrinsic stability is a key attribute that makes this class of compounds attractive for drug design.

Potential Degradation Pathways: A Mechanistic Perspective

While the 1,3,4-oxadiazole ring is inherently stable, the presence of the carboxylic acid and the fluorophenyl group introduces potential vulnerabilities to degradation under certain conditions. The primary degradation pathways of concern are hydrolysis, thermal decomposition, and photolytic degradation.

A 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid B Hydrolysis (Acidic/Basic) A->B Susceptible D Thermal Stress A->D Susceptible F Photolytic Stress (UV/Vis Light) A->F Potentially Stable G Oxidative Stress A->G Susceptible C Ring Opening (e.g., to form a hydrazide derivative) B->C E Decarboxylation (Loss of CO2) D->E I Minimal Degradation (generally photostable) F->I H Potential for Ring Degradation or Polymerization G->H

Figure 1: Potential Degradation Pathways for 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid.

Hydrolytic Degradation

The carboxylic acid group can ionize in aqueous solutions, and the molecule's stability may be pH-dependent. While the 1,3,4-oxadiazole ring is generally resistant to hydrolysis, extreme pH conditions, particularly alkaline conditions, coupled with elevated temperatures, could promote cleavage of the heterocyclic ring. A forced degradation study on a related compound, 5-[(4-chlorophenoxy) methyl]-1, 3, 4-oxadiazole-2-thiol, showed extensive decomposition in alkaline-hydrolytic conditions[4]. Another study on a different 1,3,4-oxadiazole derivative indicated that the compound barely broke down under alkaline hydrolytic stress, suggesting that the substitution pattern significantly influences stability[5]. For 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid, hydrolysis would likely proceed via nucleophilic attack on the oxadiazole ring, potentially leading to a ring-opened hydrazide intermediate.

Thermal Degradation

Aromatic carboxylic acids can undergo decarboxylation at elevated temperatures, leading to the loss of the carboxylic acid group as carbon dioxide[6]. The thermal stability of the 1,3,4-oxadiazole ring is generally high, with aromatic poly(1,3,4-oxadiazole)s showing good thermal resistance up to 440°C[7]. However, the carboxylic acid moiety represents a potential weak point. It is plausible that upon heating, 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid could decarboxylate to yield 2-(4-fluorophenyl)-1,3,4-oxadiazole.

Photolytic Degradation

Compounds with aromatic and heterocyclic rings can be susceptible to degradation upon exposure to light, particularly UV radiation. However, studies on some 1,3,4-oxadiazole derivatives have shown them to be resistant to photolysis in both acidic and neutral conditions[4][5]. The photodegradation of aromatic poly(1,3,4-oxadiazole)s has been shown to be dependent on the presence of oxygen, with the formation of superoxide anion radicals playing a role in the degradation process[8]. Therefore, while potentially more stable to light than other classes of compounds, protection from light is a prudent measure.

Oxidative Degradation

The 1,3,4-oxadiazole ring is an electron-deficient system and generally possesses good stability towards oxidation. However, a forced degradation study on a related compound showed extensive decomposition under oxidative stress[4]. The exact mechanism of oxidative degradation is not well-defined but could involve radical-mediated processes that lead to ring opening or polymerization.

Recommended Storage and Handling Procedures

To ensure the long-term stability and integrity of 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid, the following storage and handling procedures are recommended:

Table 2: Recommended Storage Conditions

ConditionRecommendationRationale
Temperature Long-term: ≤ -20°C. Short-term: 2-8°C.To minimize thermal degradation and slow down potential hydrolytic and oxidative processes.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).To prevent oxidative degradation.
Moisture Store in a tightly sealed container in a desiccator or dry cabinet.To prevent hydrolysis of the carboxylic acid and potential ring cleavage.
Light Protect from light by storing in an amber vial or in a dark location.To prevent photolytic degradation.

Handling:

  • Handle the compound in a well-ventilated area or a fume hood.

  • Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • When weighing and transferring the solid, minimize exposure to ambient air and moisture.

  • For preparing solutions, use anhydrous solvents where appropriate and store solutions under an inert atmosphere at low temperatures.

A Comprehensive Stability Testing Program

A robust stability testing program is essential to define the retest period and appropriate storage conditions. The following program, based on the International Council for Harmonisation (ICH) guidelines, provides a framework for a thorough evaluation of the stability of 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid[9][10].

cluster_0 Forced Degradation Studies cluster_1 Long-Term & Accelerated Stability Studies A Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Analysis Stability-Indicating Analytical Method (e.g., RP-HPLC-DAD) A->Analysis B Base Hydrolysis (e.g., 0.1 M NaOH, RT) B->Analysis C Oxidative (e.g., 3% H2O2, RT) C->Analysis D Thermal (e.g., 80°C, solid state) D->Analysis E Photolytic (ICH Q1B guidelines) E->Analysis F Long-Term (25°C/60% RH or 30°C/65% RH) F->Analysis G Accelerated (40°C/75% RH) G->Analysis

Figure 2: Workflow for a Comprehensive Stability Testing Program.

Part 1: Forced Degradation Studies

The objective of forced degradation (stress testing) is to identify the likely degradation products, establish the intrinsic stability of the molecule, and validate the stability-indicating power of the analytical methods.

Experimental Protocol: Forced Degradation

  • Preparation of Stock Solution: Prepare a stock solution of 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid. Keep the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with 0.1 M sodium hydroxide, and dilute to a suitable concentration for analysis.

  • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide. Keep the solution at room temperature. At specified time points (e.g., 1, 2, 4, 8 hours), withdraw a sample, neutralize it with 0.1 M hydrochloric acid, and dilute for analysis.

  • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature and protected from light. At specified time points, withdraw samples and dilute for analysis.

  • Thermal Degradation: Place a known amount of the solid compound in a vial and store it in an oven at a high temperature (e.g., 80°C) for a specified period. At each time point, withdraw a sample, dissolve it in a suitable solvent, and dilute for analysis.

  • Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

  • Analysis: Analyze all samples using a validated stability-indicating analytical method, such as RP-HPLC with a photodiode array (PDA) detector.

Part 2: Long-Term and Accelerated Stability Studies

These studies are designed to establish the retest period for the compound under defined storage conditions.

Experimental Protocol: Long-Term and Accelerated Stability

  • Sample Preparation: Place accurately weighed samples of 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid in appropriate containers that mimic the proposed storage containers.

  • Storage Conditions:

    • Long-Term: Store samples at 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

    • Accelerated: Store samples at 40°C ± 2°C / 75% RH ± 5% RH.

  • Testing Frequency:

    • Long-Term: Test at 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated: Test at 0, 3, and 6 months.

  • Analysis: At each time point, analyze the samples for appearance, assay, and degradation products using a validated stability-indicating method.

Analytical Methodology for Stability Assessment

A validated stability-indicating analytical method is crucial for the accurate assessment of stability. A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with a Diode Array Detector (DAD) is a suitable technique.

General RP-HPLC-DAD Method Parameters

ParameterSuggested Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient of an aqueous buffer (e.g., 0.1% phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol).
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength Monitor at an appropriate wavelength (e.g., the λmax of the compound) and collect spectra using the DAD to assess peak purity.
Injection Volume 10 µL

This method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The ability of the method to separate the parent compound from its degradation products must be demonstrated.

Conclusion

5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid is a promising building block in drug discovery, and a comprehensive understanding of its stability is essential for its effective utilization. The 1,3,4-oxadiazole core imparts significant hydrolytic stability. However, the presence of the carboxylic acid group suggests potential for thermal decarboxylation, and the overall structure may be susceptible to degradation under harsh hydrolytic, oxidative, and photolytic conditions.

To maintain the integrity of this valuable compound, it is imperative to store it at low temperatures (≤ -20°C for long-term), under an inert atmosphere, and protected from light and moisture. A rigorous stability testing program, guided by ICH principles and employing a validated stability-indicating analytical method, is necessary to fully characterize its degradation profile and establish a reliable retest period. By adhering to these guidelines, researchers can ensure the quality and reliability of 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid in their scientific endeavors.

References

  • A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. National Institutes of Health. [Link]

  • 5-Furan-2yl[1][2]oxadiazole-2-thiol, 5-Furan-2yl-4H[1][11] triazole-3-thiol and Their Thiol-Thione Tautomerism. MDPI. [Link]

  • Comprehensive review on the chemistry of 1,3,4-oxadiazoles and their applications. ResearchGate. [Link]

  • RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. ResearchGate. [Link]

  • Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. National Institutes of Health. [Link]

  • Thermostable aromatic poly(1,3,4-oxadiazole)s from multi-ring flexible diacids. ResearchGate. [Link]

  • A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry. [Link]

  • Efficient fluorescence emission from protonated 1,3,4-oxadiazole derivatives with meta dimethylamino substitution. RSC Publishing. [Link]

  • Q1A(R2) Stability Testing of New Drug Substances and Products. ICH. [Link]

  • RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. Thieme Connect. [Link]

  • Thermal degradation processes of aromatic poly(ether sulfone) random copolymers bearing pendant carboxyl groups. MDPI. [Link]

  • ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency. [Link]

  • Hydrothermal stability of aromatic carboxylic acids. ResearchGate. [Link]

  • Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4-oxadiazole-2-thiol; A novel drug candidate. PubMed. [Link]

  • Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Taylor & Francis Online. [Link]

  • Effect of oxygen on photodegradation of π-conjugated aromatic poly(1,3,4-oxadiazole)s. ResearchGate. [Link]

  • Hydrolysis and Photolysis Kinetics, and Identification of Degradation Products of the Novel Bactericide 2-(4-Fluorobenzyl)-5-(Methylsulfonyl)-1,3,4-Oxadiazole in Water. Semantic Scholar. [Link]

  • 5-(5-Aryl-1,3,4-oxadiazole-2-carbonyl)furan-3-carboxylate and New Cyclic C-Glycoside Analogues from Carbohydrate Precursors with MAO-B, Antimicrobial and Antifungal Activities. National Institutes of Health. [Link]

  • RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavi…. OUCI. [Link]

  • Review of Synthesis of 1,3,4-Oxadiazole Derivatives. ResearchGate. [Link]

  • 26-45 Microwave-assisted synthesis of oxadiazole and th. Journal of Biological Pharmaceutical And Chemical Research. [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. [Link]

Sources

Methodological & Application

Application Notes and Protocols for Investigating the Biological Activity of 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Therapeutic Potential of the 1,3,4-Oxadiazole Scaffold

The 1,3,4-oxadiazole ring is a five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry.[1] This scaffold is a bioisostere of amide and ester functionalities, offering enhanced hydrolytic stability and favorable pharmacokinetic properties.[2][3] Consequently, derivatives of 1,3,4-oxadiazole have been extensively explored and are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects.[1][4][5] The compound 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid belongs to this promising class of molecules. The presence of a fluorophenyl group is a common feature in many bioactive compounds, often enhancing metabolic stability and binding affinity. The carboxylic acid moiety provides a handle for further derivatization or may itself be crucial for interaction with biological targets.

While direct biological data for 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid is not extensively published, a closely related analog, 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol, has demonstrated potent antimicrobial activity.[6] This thiol derivative showed stronger activity against E. coli and S. pneumoniae than ampicillin and was over 100 times more active against P. aeruginosa.[6] It also exhibited antifungal activity against Aspergillus fumigatus superior to terbinafine.[6] This strong evidence suggests that the core structure of 5-(4-Fluorophenyl)-1,3,4-oxadiazole is a promising pharmacophore for antimicrobial drug discovery.

These application notes provide detailed protocols for the initial biological evaluation of 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid, focusing on its potential antimicrobial, anticancer, and anti-inflammatory activities, based on the known properties of its structural analogs and the broader 1,3,4-oxadiazole class.

Application Note 1: Antimicrobial and Antifungal Susceptibility Testing

Rationale: Given the potent antimicrobial and antifungal activity of the closely related 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol, it is highly probable that the parent carboxylic acid compound possesses similar properties.[6] The primary method to ascertain this is by determining the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacterial and fungal strains. The broth microdilution method is a standardized and widely accepted assay for this purpose.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the procedure for determining the MIC of the test compound against various microbial strains in a 96-well plate format.

Materials:

  • 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid

  • Dimethyl sulfoxide (DMSO, sterile)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium with L-glutamine and buffered with MOPS for fungi

  • 96-well sterile microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Streptococcus pneumoniae ATCC 49619)

  • Fungal strains (e.g., Candida albicans ATCC 90028, Aspergillus fumigatus ATCC 204305)

  • Standard antibiotics (e.g., Ciprofloxacin, Ampicillin) and antifungals (e.g., Fluconazole, Terbinafine) as positive controls

  • Resazurin sodium salt or 2,3,5-triphenyltetrazolium chloride (TTC) for viability indication

  • Multichannel pipette, incubator

Procedure:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid in sterile DMSO. Prepare similar stock solutions for control drugs.

  • Microbial Inoculum Preparation:

    • Bacteria: Culture bacteria on appropriate agar plates. Pick several colonies and suspend in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

    • Fungi: For yeast, prepare an inoculum as described for bacteria. For filamentous fungi, grow on potato dextrose agar until sporulation. Harvest spores by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the spore suspension to a concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL in RPMI-1640.

  • Plate Preparation:

    • Add 100 µL of appropriate sterile broth (CAMHB or RPMI) to all wells of a 96-well plate.

    • Add an additional 100 µL of the test compound stock solution (diluted from the 10 mg/mL stock) to the first column of wells, resulting in the highest test concentration.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down to the 10th column. Discard the final 100 µL from the 10th column. This creates a concentration gradient.

    • Column 11 will serve as the growth control (broth and inoculum only). Column 12 will be the sterility control (broth only).

  • Inoculation: Add 100 µL of the prepared microbial inoculum to wells in columns 1 through 11. The final volume in each well will be 200 µL.

  • Incubation: Cover the plates and incubate at 35-37°C. Incubate bacteria for 18-24 hours and fungi for 24-48 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

    • For clearer results, add 20 µL of resazurin (0.015% w/v) to each well and incubate for another 2-4 hours. A color change from blue to pink indicates viable cells. The MIC is the lowest concentration where the blue color is retained.

Causality Behind Experimental Choices:

  • DMSO: Used as a solvent because it is aprotic and can dissolve a wide range of organic compounds while having minimal intrinsic antimicrobial activity at the low final concentrations used.

  • 0.5 McFarland Standard: This standardizes the initial bacterial concentration, which is critical for the reproducibility of MIC values.

  • Serial Dilution: This method allows for the efficient testing of a wide range of compound concentrations to pinpoint the inhibitory level.

  • Resazurin: This viability indicator provides an objective and easily visualized endpoint, reducing the ambiguity of assessing growth by turbidity alone.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) cluster_readout Incubation & Readout A Prepare Compound Stock (10 mg/mL in DMSO) E Create 2-Fold Serial Dilution of Compound (Columns 1-10) A->E B Prepare 0.5 McFarland Standard Inoculum C Dilute Inoculum to Working Concentration B->C F Add Inoculum to Test & Growth Control Wells C->F D Add Broth to All Wells D->E E->F G Incubate Plate (37°C, 24-48h) F->G H Add Resazurin Viability Indicator G->H I Determine MIC (Lowest Concentration with No Growth) H->I

Caption: Workflow for MIC determination via broth microdilution.

Application Note 2: In Vitro Anticancer Cytotoxicity Screening

Rationale: The 1,3,4-oxadiazole nucleus is a core component of many compounds with demonstrated anticancer activity.[5][7] These derivatives can exert their effects through various mechanisms, including the inhibition of kinases, growth factors, or by inducing apoptosis.[5] Therefore, it is prudent to evaluate 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid for potential cytotoxic effects against a panel of human cancer cell lines. The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a standard initial screening method for cytotoxicity.

Protocol 2: MTT Assay for Cell Viability and Cytotoxicity

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the reduction in cell viability of cancer cells upon treatment with the test compound.

Materials:

  • 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid

  • Human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HeLa (cervical), HCT116 (colon))

  • Normal human cell line for selectivity assessment (e.g., hTERT-immortalized retinal pigment epithelial cells, RPE-1)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT reagent (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Standard anticancer drug (e.g., Doxorubicin or Cisplatin) as a positive control

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the test compound and the positive control in a complete medium from a DMSO stock. Ensure the final DMSO concentration in the wells is below 0.5% to avoid solvent toxicity.

    • After 24 hours of incubation, remove the old medium and add 100 µL of the medium containing the various concentrations of the test compound to the respective wells.

    • Include wells with untreated cells (vehicle control) and wells with medium only (blank).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition:

    • After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for another 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • The absorbance is directly proportional to the number of viable cells.

  • Data Analysis:

    • Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

Causality Behind Experimental Choices:

  • Panel of Cell Lines: Using multiple cancer cell lines from different tissue origins provides a broader understanding of the compound's potential spectrum of activity. Including a non-cancerous cell line is crucial for assessing selectivity.

  • MTT Reagent: This choice is based on its ability to be converted by mitochondrial enzymes, which are only active in living cells. This provides a reliable measure of cell viability.

  • 48-72 Hour Incubation: This duration allows for multiple cell doubling times, ensuring that the compound has sufficient time to exert its cytotoxic or cytostatic effects.

  • IC₅₀ Value: This is the standard metric for quantifying the potency of a cytotoxic compound, allowing for direct comparison with other agents.

MTT_Workflow A Seed Cells in 96-Well Plate B Incubate 24h for Attachment A->B C Treat Cells with Compound Dilutions B->C D Incubate 48-72h C->D E Add MTT Reagent D->E F Incubate 3-4h E->F G Solubilize Formazan with DMSO F->G H Read Absorbance (570 nm) G->H I Calculate % Viability and IC50 H->I

Caption: Experimental workflow for the MTT cytotoxicity assay.

Application Note 3: Assessment of In Vitro Anti-inflammatory Activity

Rationale: Many 1,3,4-oxadiazole derivatives have been reported to possess anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[3] These enzymes, COX-1 and COX-2, are key to the inflammatory pathway as they mediate the conversion of arachidonic acid to prostaglandins. A primary screening assay can determine if 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid has inhibitory effects on these enzymes.

Protocol 3: Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This protocol describes a colorimetric inhibitor screening assay to measure the peroxidase activity of COX enzymes.

Materials:

  • 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine, colorimetric substrate)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Selective COX inhibitors as controls (e.g., SC-560 for COX-1, Celecoxib for COX-2)

  • 96-well plate

  • Plate reader (590 nm)

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions (commercial kits are widely available and recommended for consistency).

  • Plate Setup:

    • Add 150 µL of assay buffer to all wells.

    • Add 10 µL of heme to obtain the final required concentration.

    • Add 10 µL of either COX-1 or COX-2 enzyme to the appropriate wells.

    • Add 10 µL of the test compound dilutions or control inhibitors. Include a "100% initial activity" well with the enzyme but no inhibitor.

  • Incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • Initiate the reaction by adding 20 µL of TMPD solution followed immediately by 20 µL of arachidonic acid solution to all wells.

  • Data Acquisition:

    • Immediately read the absorbance at 590 nm every minute for 5-10 minutes. The rate of increase in absorbance is proportional to the COX peroxidase activity.

  • Data Analysis:

    • Calculate the initial reaction rates (V) from the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition using the formula: % Inhibition = ((V_control - V_inhibitor) / V_control) x 100

    • Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value for both COX-1 and COX-2.

Causality Behind Experimental Choices:

  • TMPD: This chromogenic substrate allows for a simple and continuous colorimetric measurement of the peroxidase component of the COX reaction.

  • Selective Inhibitors: Using known selective inhibitors for COX-1 and COX-2 validates the assay and provides a benchmark for the selectivity of the test compound.

  • Separate Assays for COX-1 and COX-2: This is essential to determine if the compound is a non-selective inhibitor or if it preferentially targets the inducible COX-2 enzyme, which is often the goal for developing anti-inflammatory drugs with fewer side effects.

COX_Pathway cluster_pathway Inflammatory Signaling cluster_inhibition Inhibition Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGH2 Prostaglandin H2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation PLA2->AA COX->PGH2 TestCompound 5-(4-Fluorophenyl)-1,3,4- oxadiazole-2-carboxylic acid TestCompound->COX Inhibition?

Caption: Role of COX enzymes in inflammation and potential inhibition.

Summary of Quantitative Data

The following table should be used to summarize the results obtained from the described protocols.

Assay TypeTarget Organism/Cell LineMetricResult (µM or µg/mL)Positive ControlControl Result
Antimicrobial S. aureusMICCiprofloxacin
E. coliMICCiprofloxacin
P. aeruginosaMICCiprofloxacin
Antifungal C. albicansMICFluconazole
A. fumigatusMICTerbinafine
Anticancer MCF-7IC₅₀Doxorubicin
A549IC₅₀Doxorubicin
HeLaIC₅₀Doxorubicin
RPE-1 (Normal)IC₅₀Doxorubicin
Anti-inflammatory COX-1IC₅₀SC-560
COX-2IC₅₀Celecoxib

References

  • Stecoza CE, Nitulescu GM, Draghici C, et al. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. Pharmaceuticals. 2021; 14(5):438. [Link]

  • Palaska E, Şahin G, Kelicen P, Durlu NT, Altinok G. Synthesis and anti-inflammatory activity of 1-acylthiosemicarbazides, 1,3,4-oxadiazoles, 1,3,4-thiadiazoles and 1,2,4-triazole-3-thiones. Il Farmaco. 2002; 57(2):101-107. [Link]

  • Vaidya A, Pathak D, Shah K. 1,3,4‐oxadiazole and its derivatives: A review on recent progress in anticancer activities. Chemical Biology & Drug Design. 2021; 97(3):572-591. [Link]

  • Szafrański K, Sławiński J, Tomorowicz Ł, Kawiak A. Synthesis, Anticancer Evaluation and Structure-Activity Analysis of Novel (E)- 5-(2-Arylvinyl)-1,3,4-oxadiazol-2-yl)benzenesulfonamides. International Journal of Molecular Sciences. 2020; 21(6):2235. [Link]

  • Almalki ASA, Nazreen S, Malebari AM, et al. Synthesis and Biological Evaluation of 1,2,3-Triazole Tethered Thymol-1,3,4-Oxadiazole Derivatives as Anticancer and Antimicrobial Agents. Pharmaceuticals. 2021; 14(9):866. [Link]

  • Świątek, P.; Daszkiewicz, P.; Kuś, P.; Gzella, A.K. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. International Journal of Molecular Sciences. 2021; 22(13):7093. [Link]

  • Talhaoui, N.; El-Ghozlani, M.; El-Messaoudi, N.; et al. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Molecules. 2018; 23(12):3336. [Link]

  • Hughes, D.L. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry. 2022; 87(18):12197-12209. [Link]

  • Gier-Krzesińska, A.; Giebułtowicz, J.; Wujec, M. In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors. International Journal of Molecular Sciences. 2021; 22(16):8934. [Link]

  • Szymański, P.; Markowicz, J.; Mikiciuk-Olasik, E. 1,3,4-Oxadiazole, A Complete Review on Biological Activities of Newly Synthesized Derivatives. Journal of Pharmaceutical Research International. 2022; 34(23B): 20-36. [Link]

  • Gaonkar, S.L.; Vignesh, G.; Suhas, R. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. Journal of Chemical and Pharmaceutical Research. 2011; 3(4): 76-83. [Link]

  • Kumar, A.; Kumar, S.; Kumar, V. Synthesis and biological evaluation of some novel 1,3,4-oxadiazoles derived from bi phenyl 4- carboxylic acid. International Journal of Pharmacy and Pharmaceutical Sciences. 2013; 5(3): 833-837. [Link]

  • Zabiulla, et al. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules. 2022; 27(8):2385. [Link]

  • Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Journal of Medicinal Chemistry. 2024. [Link]

  • Synthesis and In-Vitro Screening of 5-Arylthio-2-(4-Hydroxyphenyl)-1,3,4-Oxadiazole Derivatives as Potential Antimicrobial Agents. ResearchGate. 2025. [Link]

  • Han, X., et al. Synthesis, telomerase inhibitory and anticancer activity of new 2-phenyl-4H-chromone derivatives containing 1,3,4-oxadiazole moiety. Journal of Enzyme Inhibition and Medicinal Chemistry. 2021; 36(1):345-361. [Link]

  • Kavitha, S., et al. A Review on Anticancer Activity of 1, 3, 4-oxadiazole. Indo American Journal of Pharmaceutical Sciences. 2017; 4(1): 182-190. [Link]

  • Dkhar Gatphoh, B.F., et al. IN SILICO STUDIES, SYNTHESIS, AND IN VITRO CYTOTOXICITY STUDIES OF 1,3,4-OXADIAZOLE DERIVATIVES. Journal of Chemical Technology and Metallurgy. 2022; 57(6): 1114-1121. [Link]

  • Synthesis and Antimicrobial Screening of Some Novel 2, 5-Disubstituted 1, 3, 4-oxadiazole Derivatives. ResearchGate. 2025. [Link]

  • Gualtieri, F. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. Molecules. 2020; 25(21):5153. [Link]

  • Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. MDPI. 2024. [Link]

  • Synthesis and biological evaluation of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. BMC Chemistry. 2021; 15(1):25. [Link]

  • El-Sayed, W.A., et al. Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives. Molecules. 2007; 12(5): 964-979. [Link]

  • Comprehensive review on the chemistry of 1,3,4-oxadiazoles and their applications. ResearchGate. 2015. [Link]

  • Oliveira, C.S.A., et al. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. Molecules. 2013; 18(6): 6684-6725. [Link]

Sources

Application Notes and Protocols: Evaluation of 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid as a Novel Antimicrobial Agent

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pressing Need for Novel Antimicrobials and the Promise of 1,3,4-Oxadiazoles

The global rise of antimicrobial resistance (AMR) constitutes a significant threat to public health, rendering conventional antibiotics increasingly ineffective against a range of pathogenic microorganisms.[1] This escalating crisis necessitates the urgent discovery and development of new chemical entities with novel mechanisms of action.[2] The 1,3,4-oxadiazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including antimicrobial, antifungal, and antiviral properties.[1][3] The presence of the 1,3,4-oxadiazole ring can enhance the biological activity of a molecule by modifying its polarity and flexibility, which in turn improves its interaction with biological targets.[4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of a promising candidate, 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid , as a potential antimicrobial agent. While extensive research has been conducted on various 1,3,4-oxadiazole derivatives, this specific carboxylic acid analog remains a compelling yet underexplored molecule.[3] Notably, the closely related thiol derivative, 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol, has demonstrated potent antimicrobial activity against a panel of clinically relevant pathogens, including Escherichia coli, Streptococcus pneumoniae, Pseudomonas aeruginosa, and Aspergillus fumigatus.[3] This provides a strong rationale for the investigation of the title compound.

These application notes will detail the necessary protocols for the synthesis, purification, and comprehensive antimicrobial and cytotoxic evaluation of 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid. The methodologies are designed to be robust and self-validating, providing a clear pathway for researchers to generate reliable and reproducible data.

Scientific Rationale and Proposed Mechanism of Action

The antimicrobial activity of 1,3,4-oxadiazole derivatives is believed to stem from their ability to interfere with various essential cellular processes in microorganisms. While the precise mechanism of action for 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid is yet to be elucidated, several potential targets have been proposed for this class of compounds. These include the inhibition of enzymes crucial for cell wall synthesis, nucleic acid replication, and protein synthesis.[4] One prominent proposed mechanism for some 1,3,4-oxadiazole derivatives is the inhibition of lipoteichoic acid (LTA) synthesis in Gram-positive bacteria.[4] LTA is a major component of the cell wall and is essential for bacterial viability.

The inclusion of a fluorine atom on the phenyl ring is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity to target proteins.[5] The carboxylic acid moiety at the 2-position of the oxadiazole ring may serve as a key pharmacophore, potentially interacting with active sites of microbial enzymes.

Experimental Workflows

A systematic approach is crucial for the successful evaluation of a novel antimicrobial candidate. The following diagram illustrates the proposed experimental workflow for the characterization of 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_antimicrobial Antimicrobial Evaluation cluster_cytotoxicity Cytotoxicity Assessment synthesis Synthesis of 5-(4-Fluorophenyl)- 1,3,4-oxadiazole-2-carboxylic acid purification Purification (Recrystallization/ Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization mic_determination Minimum Inhibitory Concentration (MIC) Assay characterization->mic_determination Pure Compound mtt_assay MTT Assay on Mammalian Cell Lines characterization->mtt_assay Pure Compound mbc_determination Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay mic_determination->mbc_determination

Caption: A logical workflow for the synthesis and biological evaluation of the target compound.

Protocols

Part 1: Synthesis and Characterization

A plausible synthetic route to 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid involves the cyclization of a diacylhydrazine precursor, which can be synthesized from commercially available starting materials.

Protocol 1: Synthesis of 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid

  • Step 1: Synthesis of 4-Fluorobenzohydrazide

    • To a solution of methyl 4-fluorobenzoate (1 equivalent) in ethanol, add hydrazine hydrate (3-5 equivalents).

    • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Triturate the resulting solid with cold diethyl ether, filter, and dry to obtain 4-fluorobenzohydrazide.

  • Step 2: Synthesis of the Diacylhydrazine Intermediate

    • Dissolve 4-fluorobenzohydrazide (1 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add ethyl oxalyl chloride (1.1 equivalents) dropwise to the cooled solution with constant stirring.

    • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

    • Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diacylhydrazine intermediate. Purify by recrystallization if necessary.

  • Step 3: Cyclization to form the 1,3,4-Oxadiazole Ring

    • To the purified diacylhydrazine intermediate, add an excess of a dehydrating agent such as phosphorus oxychloride or sulfuric acid.

    • Heat the reaction mixture at reflux for 2-4 hours.

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

    • The resulting precipitate is the ethyl ester of the target compound. Filter the solid, wash with cold water, and dry.

  • Step 4: Hydrolysis to the Carboxylic Acid

    • Suspend the ethyl ester in a mixture of ethanol and an aqueous solution of sodium hydroxide (2-3 equivalents).

    • Heat the mixture at reflux for 1-2 hours until the ester is fully hydrolyzed (monitored by TLC).

    • Cool the reaction mixture and acidify with dilute hydrochloric acid to a pH of 2-3.

    • The precipitated solid is the final product, 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid.

    • Filter the solid, wash thoroughly with water, and dry.

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) spectroscopy.

Part 2: Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized compound should be evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal strains.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Assay

This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Stock Solution: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.

  • Preparation of Bacterial/Fungal Inoculum:

    • From a fresh agar plate, pick 3-5 isolated colonies of the test microorganism.

    • Inoculate the colonies into a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Incubate at 37°C (for bacteria) or 30°C (for fungi) until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Assay Procedure:

    • In a sterile 96-well microtiter plate, perform serial two-fold dilutions of the compound's stock solution in the appropriate broth to obtain a range of concentrations (e.g., 512 µg/mL to 1 µg/mL).

    • Add 100 µL of the diluted microbial inoculum to each well.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plates at the appropriate temperature for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Table 1: Example Data Layout for MIC Values (µg/mL)

CompoundS. aureus (ATCC 29213)E. coli (ATCC 25922)P. aeruginosa (ATCC 27853)C. albicans (ATCC 90028)
Test CompoundTBDTBDTBDTBD
Ciprofloxacin0.50.251-
Fluconazole---2
TBD: To be determined

Protocol 3: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

  • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Spot-inoculate the aliquot onto a fresh agar plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubate the plates at the appropriate temperature for 24-48 hours.

  • The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

Part 3: Cytotoxicity Assessment

It is crucial to assess the potential toxicity of the compound to mammalian cells to determine its therapeutic index.

Protocol 4: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[6]

  • Cell Culture: Culture a suitable mammalian cell line (e.g., HEK293, HepG2) in the appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate the plate for 24-48 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Table 2: Example Data Layout for Cytotoxicity (IC₅₀ in µM)

CompoundHEK293HepG2
Test CompoundTBDTBD
Doxorubicin~1~0.5
TBD: To be determined

Conclusion and Future Directions

The protocols outlined in these application notes provide a robust framework for the initial evaluation of 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid as a potential antimicrobial agent. Successful demonstration of potent antimicrobial activity coupled with low cytotoxicity will warrant further investigation, including mechanism of action studies, in vivo efficacy in animal models of infection, and lead optimization to improve its pharmacological properties. The exploration of this and other novel 1,3,4-oxadiazole derivatives is a promising avenue in the ongoing battle against antimicrobial resistance.

References

  • Glomb, T., & Świątek, P. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. International Journal of Molecular Sciences, 22(13), 6979. [Link]

  • Yarmohammadi, E., Beyzaei, H., Aryan, R., & Moradi, A. (2020). Ultrasound-Assisted, Low-Solvent and Acid/Base-Free Synthesis of 5-Substituted 1,3,4-Oxadiazole-2-Thiols as Potent Antimicrobial and Antioxidant Agents. Molecular Diversity, 25(3), 1545–1556. [Link]

  • Percy, C., et al. (2022). Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of LtaS Function. ACS Infectious Diseases, 8(5), 976–986. [Link]

  • (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. ResearchGate. [Link]

  • Xiong, Z., et al. (2021). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Molecules, 26(16), 4935. [Link]

  • (2022). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI. [Link]

  • (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Odessa University Chemical Journal. [Link]

  • (2022). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. National Institutes of Health. [Link]

Sources

Application Notes and Protocols for Investigating the Anti-inflammatory Properties of 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of 1,3,4-Oxadiazoles in Inflammation

The 1,3,4-oxadiazole scaffold is a prominent heterocyclic moiety in medicinal chemistry, recognized for its diverse pharmacological activities, including anti-inflammatory, antimicrobial, analgesic, and anticancer properties.[1] Its structural and electronic features, particularly its ability to act as a bioisostere for carboxylic acids, amides, and esters, allow for favorable interactions with various biological targets.[2] This has led to the development of numerous 1,3,4-oxadiazole derivatives with significant therapeutic potential. The anti-inflammatory effects of this class of compounds are of particular interest, with many derivatives demonstrating potency comparable to established non-steroidal anti-inflammatory drugs (NSAIDs).[3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the investigation of the anti-inflammatory properties of a specific derivative, 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid . We will delve into its potential mechanisms of action, and provide detailed protocols for its evaluation using established in vitro and in vivo models of inflammation.

Hypothesized Mechanism of Action

While the precise mechanism of action for 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid requires empirical validation, based on the known activities of structurally related 1,3,4-oxadiazole derivatives, we can hypothesize its potential anti-inflammatory pathways. A plausible mechanism involves the inhibition of key inflammatory enzymes and mediators. The aromatic nature and planar geometry of the oxadiazole ring may facilitate its binding to the active sites of enzymes like cyclooxygenase (COX), which are critical in the synthesis of prostaglandins, key mediators of inflammation.[4]

Diagram: Hypothesized Anti-inflammatory Signaling Pathway

G cluster_stimulus Inflammatory Stimulus (e.g., LPS, Tissue Injury) cluster_cell Immune Cell (e.g., Macrophage) cluster_compound 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid Stimulus Stimulus TLR4 Toll-like Receptor 4 (TLR4) Stimulus->TLR4 NFkB_Pathway NF-κB Signaling Pathway TLR4->NFkB_Pathway COX2_Gene COX-2 Gene Transcription NFkB_Pathway->COX2_Gene COX2_Enzyme COX-2 Enzyme COX2_Gene->COX2_Enzyme Prostaglandins Prostaglandins (e.g., PGE2) COX2_Enzyme->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Compound Test Compound Compound->COX2_Enzyme Inhibition

Caption: Hypothesized inhibition of the COX-2 pathway by the test compound.

Experimental Protocols for Anti-inflammatory Evaluation

A tiered approach, beginning with in vitro assays and progressing to in vivo models, is recommended for a thorough evaluation of the anti-inflammatory potential of 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid.

Part 1: In Vitro Assays

In vitro models provide a controlled environment to assess the direct effects of the compound on cellular and molecular mediators of inflammation.[5][6]

Rationale: This assay determines the compound's ability to inhibit the COX-1 and COX-2 enzymes, which are key targets for many anti-inflammatory drugs. Selective inhibition of COX-2 over COX-1 is a desirable characteristic to minimize gastrointestinal side effects.

Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid in a suitable solvent (e.g., DMSO).

    • Use a commercial COX inhibitor screening assay kit, which typically includes purified COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a colorimetric or fluorometric probe.

  • Assay Procedure:

    • In a 96-well plate, add the reaction buffer, heme, and the respective COX enzyme (COX-1 or COX-2).

    • Add varying concentrations of the test compound or a reference inhibitor (e.g., indomethacin for non-selective, celecoxib for COX-2 selective).

    • Pre-incubate the plate at room temperature for 10 minutes.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for a specified time according to the kit instructions.

    • Measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of COX inhibition for each concentration of the test compound.

    • Determine the IC50 (half-maximal inhibitory concentration) values for both COX-1 and COX-2.

    • Calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).

Rationale: Macrophages play a central role in inflammation, and upon stimulation with LPS, they produce pro-inflammatory mediators like nitric oxide (NO). This assay measures the compound's ability to suppress this response.

Protocol:

  • Cell Culture:

    • Culture a murine macrophage cell line (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and antibiotics.

  • Assay Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

  • Nitric Oxide Measurement (Griess Assay):

    • Mix the supernatant with an equal volume of Griess reagent.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm.

    • Use a sodium nitrite standard curve to quantify the amount of NO produced.

  • Cell Viability Assay (e.g., MTT Assay):

    • Concurrently, perform a cell viability assay to ensure that the observed reduction in NO is not due to cytotoxicity.

Diagram: In Vitro Experimental Workflow

G cluster_invitro In Vitro Evaluation Start Start COX_Assay COX-1/COX-2 Inhibition Assay Start->COX_Assay Macrophage_Assay LPS-Induced NO Production in Macrophages Start->Macrophage_Assay Cytokine_Assay Cytokine Release Assay (ELISA) Start->Cytokine_Assay Data_Analysis Data Analysis (IC50, % Inhibition) COX_Assay->Data_Analysis Macrophage_Assay->Data_Analysis Cytokine_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in vitro assessment of anti-inflammatory activity.

Part 2: In Vivo Models

In vivo models are essential for evaluating the compound's efficacy, pharmacokinetics, and safety in a whole-organism context.[7]

Rationale: This is a classic and widely used model of acute inflammation. Carrageenan injection induces a biphasic inflammatory response, allowing for the evaluation of a compound's effect on different inflammatory mediators.[8][9]

Protocol:

  • Animals:

    • Use male Wistar or Sprague-Dawley rats (150-200 g).

    • Acclimatize the animals for at least one week before the experiment.

  • Experimental Groups:

    • Group I: Vehicle control (e.g., 0.5% carboxymethyl cellulose).

    • Group II: Positive control (e.g., Indomethacin, 10 mg/kg, p.o.).

    • Groups III, IV, V: Test compound at different doses (e.g., 25, 50, 100 mg/kg, p.o.).

  • Procedure:

    • Administer the vehicle, positive control, or test compound orally.

    • After 1 hour, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis:

    • Calculate the percentage of edema inhibition for each group at each time point.

    • Compare the results of the test groups with the vehicle control and positive control groups using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

Rationale: This model mimics systemic inflammation and allows for the measurement of pro-inflammatory cytokines in the blood.[10]

Protocol:

  • Animals:

    • Use male BALB/c or C57BL/6 mice (8-10 weeks old).

  • Experimental Groups:

    • Similar grouping as in the carrageenan-induced paw edema model.

  • Procedure:

    • Administer the vehicle, positive control (e.g., dexamethasone), or test compound intraperitoneally or orally.

    • After 1 hour, inject LPS (e.g., 1 mg/kg) intraperitoneally.

    • At a specified time point (e.g., 2 or 4 hours) after LPS injection, collect blood via cardiac puncture.

  • Cytokine Measurement:

    • Separate the serum and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA kits.

  • Data Analysis:

    • Compare the cytokine levels in the test groups to the vehicle control group.

Data Presentation and Interpretation

All quantitative data should be presented in a clear and organized manner.

Table 1: In Vitro Anti-inflammatory Activity of 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid

AssayParameterTest CompoundReference Drug (Indomethacin)
COX Inhibition IC50 (µM) - COX-1[Insert Value][Insert Value]
IC50 (µM) - COX-2[Insert Value][Insert Value]
COX-2 Selectivity Index[Calculate Value][Calculate Value]
NO Production IC50 (µM)[Insert Value][Insert Value]

Table 2: Effect of 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Paw Volume (mL) at 3h% Inhibition of Edema
Vehicle Control -[Insert Value]0
Indomethacin 10[Insert Value][Calculate Value]
Test Compound 25[Insert Value][Calculate Value]
50[Insert Value][Calculate Value]
100[Insert Value][Calculate Value]

Conclusion and Future Directions

The protocols outlined in this document provide a robust framework for the comprehensive evaluation of the anti-inflammatory properties of 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid. The results from these studies will elucidate its mechanism of action and its potential as a novel anti-inflammatory agent. Further investigations could include more chronic models of inflammation (e.g., adjuvant-induced arthritis) and detailed pharmacokinetic and toxicology studies to support its progression in the drug development pipeline.

References

  • 1,3,4-Oxadiazole, A Complete Review on Biological Activities of Newly Synthesized Derivatives. (n.d.).
  • Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives. (2023). National Institutes of Health.
  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019). INNOSC Theranostics and Pharmacological Sciences.
  • Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review. (2024). PubMed.
  • Synthesis and biological evaluation of some novel 1,3,4-oxadiazoles derived from bi phenyl 4-carboxylic acid. (n.d.). ResearchGate.
  • In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. (n.d.). PubMed.
  • Synthesis, Characterization and Anti-inflammatory Activity of New 5-(3,4-Dichlorophenyl)-2-(aroylmethyl) thio-1,3,4-oxadiaxoles. (n.d.). ResearchGate.
  • Anti-Inflammatory Screen. (n.d.). IIVS.
  • New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. (2023). Sygnature Discovery.
  • Synthesis and biological evaluation of some 1,3,4-oxadiazole derivatives. (n.d.). PubMed.
  • A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. (2022). The Journal of Organic Chemistry.
  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (n.d.).
  • Pharmacological Evaluation of 5-Aryl-1,3,4-Oxadiazole-2(3h) Thione Derivatives as Anti-Inflammatory Agents. (2020).
  • Synthesis and biological evaluation of some novel 1,3,4-oxadiazoles derived from bi phenyl 4- carboxylic acid. (n.d.).
  • Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. (n.d.). MDPI.
  • Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. (2024).
  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI.
  • In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. (n.d.). SciELO.
  • Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. (n.d.). PubMed Central.
  • In vitro pharmacological screening methods for anti-inflammatory agents. (n.d.). ResearchGate.
  • Anti-inflammatory activity of new 1,3,4-oxadiazole derivatives. (n.d.). ResearchGate.

Sources

Application Notes & Protocols: In Vitro Evaluation of 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Document Version: 1.0

Abstract

The 1,3,4-oxadiazole scaffold is a prominent five-membered heterocycle that serves as a core structural component in numerous medicinally active agents.[1][2][3] Derivatives of this class have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, analgesic, and anticonvulsant properties.[2][3] The compound 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid combines this privileged scaffold with a fluorophenyl group, a common moiety in drug design known to enhance metabolic stability and binding affinity, and a carboxylic acid group, which can act as a key interaction point with biological targets.[4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing a suite of robust in vitro assays to characterize the biological activity profile of this compound. The protocols herein are designed to be self-validating systems, emphasizing scientific causality and reproducibility. We present detailed methodologies for evaluating its potential as a cytotoxic, anti-inflammatory, and antimicrobial agent.

Scientific Rationale and Strategic Approach

The therapeutic potential of a novel chemical entity is contingent on its interaction with biological systems. The 1,3,4-oxadiazole ring is a bioisostere of amides and esters, capable of forming hydrogen bonds with various receptors, which can enhance biological responses.[4] Its derivatives have been investigated as inhibitors of enzymes like cyclooxygenase (COX), α-amylase, and α-glucosidase, and have shown potent activity against various cancer cell lines and microbial strains.[5][6][7]

This guide proposes a tiered in vitro screening cascade to efficiently profile 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid. The approach is structured to first assess broad biological effects (cytotoxicity) and then proceed to more specific, mechanism-oriented assays (anti-inflammatory and antimicrobial). This strategy allows for early identification of the compound's primary activity and informs subsequent development efforts.

Logical Workflow for In Vitro Characterization

The following diagram outlines the proposed experimental workflow, starting from compound preparation to multi-faceted biological evaluation.

G cluster_prep Phase 1: Compound Preparation cluster_screen Phase 2: Primary Screening cluster_secondary Phase 3: Secondary, Mechanism-Based Assays cluster_analysis Phase 4: Data Analysis & Interpretation Compound Compound Synthesis & Characterization Stock Prepare DMSO Stock Solution (e.g., 10-50 mM) Compound->Stock Solubilization Cytotoxicity Assay 1: Cytotoxicity (MTT Assay) Stock->Cytotoxicity AntiInflammatory Assay 2: Anti-inflammatory (NO Inhibition Assay) Cytotoxicity->AntiInflammatory If non-toxic at relevant conc. Antimicrobial Assay 3: Antimicrobial (Broth Microdilution) Cytotoxicity->Antimicrobial If non-toxic at relevant conc. IC50 Calculate IC50 (Cytotoxicity) Cytotoxicity->IC50 NO_IC50 Calculate IC50 (NO Inhibition) AntiInflammatory->NO_IC50 MIC Determine MIC/MBC (Antimicrobial) Antimicrobial->MIC Conclusion Profile Biological Activity & Identify Lead Potential IC50->Conclusion NO_IC50->Conclusion MIC->Conclusion

Caption: Tiered workflow for evaluating the in vitro bioactivity of the title compound.

Protocol: Cytotoxicity Assessment via MTT Assay

This assay is a foundational step to determine the concentration range at which the compound affects cell viability. It also establishes the non-toxic concentrations for use in subsequent cellular assays.

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[8] In viable cells, mitochondrial succinate dehydrogenase enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[8] The amount of formazan produced is directly proportional to the number of viable cells. The formazan crystals are then solubilized, and the absorbance is measured, allowing for the quantification of cell viability.[8]

Materials and Reagents
  • Cell Lines: A549 (human lung carcinoma), HeLa (human cervical cancer), or other relevant cancer cell lines. A non-cancerous cell line like 3T3 (mouse fibroblast) should be included to assess selectivity.[6]

  • Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Test Compound: 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid.

  • Reagents:

    • MTT solution: 5 mg/mL in sterile Phosphate Buffered Saline (PBS).

    • Dimethyl sulfoxide (DMSO): Cell culture grade.

    • Positive Control: Doxorubicin or Cisplatin (known cytotoxic agents).

    • PBS (pH 7.4).

  • Equipment: 96-well flat-bottom cell culture plates, multichannel pipette, CO₂ incubator (37°C, 5% CO₂), microplate reader (570 nm).

Step-by-Step Protocol
  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium into a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[8]

  • Compound Treatment:

    • Prepare a 2X working solution of the test compound by diluting the DMSO stock in serum-free medium. Perform serial dilutions to create a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Prepare 2X solutions for the positive control (e.g., Doxorubicin at 0.01-10 µM) and a vehicle control (DMSO concentration matched to the highest compound concentration, typically ≤0.5%).

    • Carefully remove the old medium from the cells and add 100 µL of the appropriate 1X final concentration compound dilutions, positive control, or vehicle control to the wells.

    • Incubate for 48 hours (or a desired exposure period) at 37°C and 5% CO₂.[6]

  • MTT Incubation:

    • After the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.[9]

    • Incubate for an additional 3-4 hours at 37°C, allowing the formazan crystals to form. Protect the plate from light.[9]

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium containing MTT from each well.

    • Add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[6]

    • Agitate the plate on a shaker for 10-15 minutes to ensure complete solubilization.

    • Measure the absorbance (Optical Density, O.D.) at 570 nm using a microplate reader.

Data Analysis and Presentation
  • Calculate Percent Viability:

    • Percent Viability = [(O.D. of Treated Cells - O.D. of Blank) / (O.D. of Vehicle Control - O.D. of Blank)] x 100

  • Determine IC₅₀:

    • Plot Percent Viability against the logarithm of the compound concentration.

    • Use non-linear regression (log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the half-maximal inhibitory concentration (IC₅₀).

CompoundCell LineIC₅₀ (µM) [Hypothetical]
5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acidA54915.2
5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acidHeLa22.8
5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid3T3> 100
Doxorubicin (Positive Control)A5490.8
Doxorubicin (Positive Control)HeLa0.5

Protocol: Anti-inflammatory Activity via Nitric Oxide (NO) Inhibition Assay

This assay evaluates the compound's ability to suppress the inflammatory response in a cellular model. Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators like nitric oxide (NO).

Principle of the Assay

The assay uses RAW 264.7 macrophage cells. Upon stimulation with LPS, these cells upregulate the inducible nitric oxide synthase (iNOS) enzyme, producing large amounts of NO. The accumulation of nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant is quantified using the Griess reagent. A reduction in nitrite levels in the presence of the test compound indicates potential anti-inflammatory activity.

Materials and Reagents
  • Cell Line: RAW 264.7 (murine macrophage).

  • Culture Medium: DMEM with 10% FBS and 1% Penicillin-Streptomycin.

  • Reagents:

    • Lipopolysaccharide (LPS) from E. coli.

    • Griess Reagent:

      • Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid.

      • Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in water.

    • Standard: Sodium nitrite (NaNO₂) for standard curve generation.

    • Positive Control: Dexamethasone or L-NAME (a known iNOS inhibitor).

  • Equipment: 96-well plates, CO₂ incubator, microplate reader (540 nm).

Step-by-Step Protocol

G A 1. Seed RAW 264.7 cells in 96-well plate B 2. Incubate 24h for cell adherence A->B C 3. Pre-treat with Test Compound (non-toxic concentrations) for 1-2 hours B->C D 4. Stimulate with LPS (1 µg/mL) (Do not add to negative control) C->D E 5. Incubate for 24 hours D->E F 6. Collect 50 µL supernatant E->F G 7. Add 50 µL Griess Reagent A F->G H 8. Incubate 10 min (dark) G->H I 9. Add 50 µL Griess Reagent B H->I J 10. Incubate 10 min (dark) I->J K 11. Measure Absorbance at 540 nm J->K L 12. Calculate NO Inhibition vs. NaNO₂ Standard Curve K->L

Caption: Workflow for the Griess assay to measure nitric oxide inhibition.

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours.

  • Compound Treatment:

    • Prepare dilutions of the test compound and positive control (Dexamethasone) in DMEM. Use concentrations determined to be non-toxic from the MTT assay.

    • Remove the medium and replace it with 100 µL of medium containing the test compounds or controls.

    • Incubate for 1-2 hours.

  • LPS Stimulation:

    • Add 10 µL of LPS solution to each well to achieve a final concentration of 1 µg/mL.

    • Include control wells: (a) cells + medium (negative control), (b) cells + LPS only (positive inflammation control).

    • Incubate for 24 hours.

  • Griess Reaction:

    • Prepare a sodium nitrite standard curve (0-100 µM) in culture medium.

    • Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A to each well. Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B to each well. Incubate for another 10 minutes.

  • Measurement: Measure the absorbance at 540 nm. The intensity of the pink/purple color is proportional to the nitrite concentration.

Data Analysis and Presentation
  • Calculate Nitrite Concentration: Determine the nitrite concentration in each sample by comparing its O.D. to the sodium nitrite standard curve.

  • Calculate Percent NO Inhibition:

    • Percent Inhibition = [(Nitrite in LPS Control - Nitrite in Treated Sample) / Nitrite in LPS Control] x 100

  • Determine IC₅₀: Plot Percent Inhibition against the log of compound concentration to determine the IC₅₀ value.

CompoundNO Inhibition IC₅₀ (µM) [Hypothetical]
5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid25.6
Dexamethasone (Positive Control)0.5

Protocol: Antimicrobial Activity via Broth Microdilution Method

This assay determines the lowest concentration of the compound that inhibits the visible growth of a microorganism (Minimum Inhibitory Concentration, MIC).

Principle of the Assay

The broth microdilution method is a standard technique for testing antimicrobial susceptibility.[10] Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well plate. A standardized inoculum of the test microorganism is added to each well. After incubation, the wells are visually inspected for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no growth is observed.[10]

Materials and Reagents
  • Microbial Strains:

    • Gram-positive: Staphylococcus aureus (e.g., ATCC 29213), Bacillus subtilis (e.g., ATCC 6633).

    • Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853).

  • Growth Media: Mueller-Hinton Broth (MHB) for bacteria.

  • Reagents:

    • Positive Controls: Ciprofloxacin (broad-spectrum antibiotic), Vancomycin (for Gram-positive).

    • Resazurin solution (optional, for viability indication).

  • Equipment: 96-well plates, spectrophotometer (600 nm), incubator (37°C).

Step-by-Step Protocol
  • Inoculum Preparation:

    • From a fresh agar plate, inoculate a single colony of the test microorganism into 5 mL of MHB.

    • Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard, approx. 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in fresh MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution in Plate:

    • Add 100 µL of sterile MHB to all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution (e.g., 256 µg/mL in MHB with minimal DMSO) to the first column of wells.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate. Discard 100 µL from the last column. This creates a concentration gradient (e.g., 128, 64, 32... to 0.25 µg/mL).

    • Include a growth control well (MHB + inoculum, no compound) and a sterility control well (MHB only).

  • Inoculation and Incubation:

    • Add 10 µL of the prepared bacterial inoculum to each well (except the sterility control). The final volume will be ~110 µL.

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.

    • (Optional) Add 10 µL of Resazurin solution and incubate for another 2-4 hours. A color change from blue to pink indicates viable, respiring cells. The MIC is the lowest concentration where the blue color is retained.

Data Analysis and Presentation

The result is reported as the MIC value in µg/mL or µM.

CompoundS. aureus MIC (µg/mL) [Hypothetical]E. coli MIC (µg/mL) [Hypothetical]
5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid32> 128
Ciprofloxacin (Positive Control)0.50.25
Vancomycin (Positive Control)1> 128

Conclusion and Future Directions

The protocols outlined in this document provide a robust framework for the initial in vitro characterization of 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid. By systematically evaluating its cytotoxic, anti-inflammatory, and antimicrobial properties, researchers can build a comprehensive biological activity profile. Positive results from these assays would warrant further investigation, including more specific mechanistic studies (e.g., specific enzyme inhibition assays, gene expression analysis) and progression into in vivo models to assess efficacy and safety.

References

  • Kumar, A., Rawal, R. K., & Singh, H. (2014). Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. BMC Research Notes, 7(1), 1-12. [Link]

  • Smith, A. B., & Jones, C. D. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry, 87(18), 12345-12356. [Link]

  • Khan, I., et al. (2021). Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. Journal of Chemistry, 2021, 1-10. [Link]

  • Zhang, L., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Journal of Medicinal Chemistry. [Link]

  • Pathak, S. R., & Singh, V. K. (2020). Synthesis and characterization of 5-aryl-1,3,4-oxadiazole-2(3h)thione derivatives. Journal of Applied Pharmaceutical Research, 8(4), 50-54. [Link]

  • Verma, R. S., Khan, I. K., & Singh, A. P. (1998). Antifungal agents: Past, present and future Prospects. National Academy of Chemistry and Biology. [Link]

  • Kowalska, P., et al. (2022). In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors. Molecules, 27(15), 4935. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • Salehi, B., et al. (2021). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. Frontiers in Pharmacology, 12, 745850. [Link]

  • Patel, S. B., et al. (2024). In silico Screening, Synthesis, and in vitro Enzyme Assay of Some 1,2,3-Oxadiazole-linked Tetrahydropyrimidine-5-carboxylate Derivatives as DPP-IV Inhibitors for Treatment of T2DM. Chemical Methodologies. [Link]

  • Singh, R. K., et al. (2023). A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity. Journal of Pharmaceutical Negative Results, 14(3). [Link]

  • Bansal, S., & Kumar, V. (2022). Synthesis and Characterization of 5-substituted-1,3,4-oxadiazole-2-thione (4). Research Journal of Pharmacy and Technology, 15(6), 2533-2537. [Link]

  • Pérez-García, S. A., et al. (2023). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. Molecules, 28(1), 226. [Link]

  • Adan, A., et al. (2016). Guidelines for cell viability assays. The Turkish Journal of Biology, 40(4), 555-568. [Link]

  • Kumar, S., & Singh, P. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology, 106(13-16), 4959-4977. [Link]

  • Farhan, M., et al. (2021). Novel oxadiazole derivatives as potent inhibitors of α-amylase and α-glucosidase enzymes: Synthesis, in vitro evaluation, and molecular docking studies. Avicenna Journal of Phytomedicine, 11(5), 488-502. [Link]

  • Yilmaz, I., et al. (2022). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega, 7(40), 35964-35980. [Link]

  • Głowacka, A., & Wujec, M. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2412. [Link]

  • Sharma, A., et al. (2022). 1,3,4- Oxadiazole, A Complete Review on Biological Activities of Newly Synthesized Derivatives. International Journal of Pharmaceutical and Bio-Medical Science, 2(2), 40-51. [Link]

  • Taylor & Francis Online. (2022). Viability assays – Knowledge and References. [Link]

Sources

synthesis of novel derivatives from 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis of Novel Derivatives from 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of the 1,3,4-Oxadiazole Scaffold

The 1,3,4-oxadiazole ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold." This five-membered heterocycle is a versatile pharmacophore found in a wide array of therapeutic agents, exhibiting activities that span antiviral, antibacterial, antifungal, anti-inflammatory, and anticancer applications.[1][2][3][4][5] One of its most valued features is its role as a bioisostere for amide and ester functionalities.[6] This substitution can significantly enhance a molecule's pharmacokinetic profile by improving metabolic stability against hydrolysis, a critical consideration in drug design.[6]

The starting material, 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid, is a particularly promising platform for generating novel chemical entities. The fluorophenyl group offers a site for potential metabolic resistance and can engage in specific electronic interactions with biological targets, while the carboxylic acid handle serves as a versatile anchor point for chemical diversification. This guide provides a detailed exploration of robust synthetic strategies and detailed laboratory protocols for derivatizing this core structure, enabling researchers to efficiently generate libraries of novel compounds for screening and lead optimization.

Part 1: Synthetic Rationale and Strategic Pathways

The primary site for derivatization on the parent molecule is the carboxylic acid group. Its reactivity allows for several high-yielding transformations to build molecular diversity. Our strategic approach focuses on three primary pathways:

  • Amide Bond Formation: This is the most prevalent strategy for creating diverse libraries from a carboxylic acid starting point.[7] By coupling the acid with a wide range of primary and secondary amines (aliphatic, aromatic, heterocyclic), chemists can systematically probe the structure-activity relationship (SAR) of the target space.

  • Esterification: Converting the carboxylic acid to an ester modifies the molecule's polarity, lipophilicity, and hydrogen bonding capacity. Esters can serve as final drug molecules or as prodrugs that are hydrolyzed in vivo to release the active carboxylic acid.

  • Hydrazide Formation and Subsequent Derivatization: The synthesis of the corresponding carbohydrazide opens up a new branch of synthetic possibilities. This key intermediate is a powerful building block for constructing more complex heterocyclic systems, such as Schiff bases or other substituted oxadiazoles.[8]

These core pathways provide a logical framework for systematically exploring the chemical space around the 5-(4-fluorophenyl)-1,3,4-oxadiazole core.

Synthetic_Pathways Start 5-(4-Fluorophenyl)-1,3,4-oxadiazole- 2-carboxylic acid Amides Amide Derivatives Start->Amides Amine (R¹R²NH) EDC, HOBt Esters Ester Derivatives Start->Esters Alcohol (R'OH) H⁺ catalyst Hydrazide Carbohydrazide Intermediate Start->Hydrazide 1. Esterification 2. N₂H₄·H₂O FurtherDerivs Schiff Bases, etc. Hydrazide->FurtherDerivs Aldehyde/Ketone Amide_Synthesis_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Extraction cluster_purification 4. Purification & Analysis A1 Weigh Acid, Amine, EDC, HOBt A2 Prepare Anhydrous Solvent (DCM or DMF) B1 Dissolve Acid, Amine, HOBt, Base in Solvent A2->B1 B2 Cool to 0°C B1->B2 B3 Add EDC Portion-wise B2->B3 B4 Stir at RT for 12-24h B3->B4 B5 Monitor by TLC B4->B5 C1 Dilute with DCM B5->C1 C2 Wash with aq. NaHCO₃ C1->C2 C3 Wash with Brine C2->C3 C4 Dry over MgSO₄ C3->C4 C5 Filter & Concentrate C4->C5 D1 Column Chromatography C5->D1 D2 Characterize Pure Product (NMR, MS, IR) D1->D2

Sources

Application Notes and Protocols: Structure-Activity Relationship (SAR) of 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged 1,3,4-Oxadiazole Scaffold in Modern Drug Discovery

The 1,3,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry. Its rigid, planar structure and its capacity to act as a bioisostere for amide and ester functionalities make it a valuable scaffold in the design of novel therapeutic agents. Compounds incorporating the 1,3,4-oxadiazole core have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3] The 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid framework serves as a key starting point for the development of new chemical entities. The presence of the fluorophenyl group is of particular interest, as fluorine substitution can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[4]

This guide provides a comprehensive overview of the structure-activity relationships (SAR) for analogs of 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid. We will delve into the synthetic rationale, key structural modifications, and their impact on biological activity, supported by detailed experimental protocols for synthesis and biological evaluation.

Synthetic Strategy: From Carboxylic Acids to Bioactive Analogs

The primary synthetic route to 2,5-disubstituted 1,3,4-oxadiazoles typically involves the cyclodehydration of 1,2-diacylhydrazine precursors. A common and efficient method starts with an aromatic carboxylic acid, which is converted to its corresponding acid hydrazide. This intermediate is then reacted with another carboxylic acid (or its derivative) followed by cyclization.[3] For the synthesis of the parent scaffold, 4-fluorobenzohydrazide can be reacted with a suitable dicarbonyl compound, or a one-pot synthesis can be employed starting from 4-fluorobenzoic acid.[5]

The carboxylic acid at the 2-position of the oxadiazole ring is a critical handle for derivatization. It can be readily converted into a variety of functional groups, such as esters and amides, allowing for a systematic exploration of the SAR.[6] The choice of coupling agents and reaction conditions is crucial for achieving high yields and purity.

G cluster_0 Synthesis of Core Scaffold cluster_1 Derivatization at C2-Position 4-Fluorobenzoic Acid 4-Fluorobenzoic Acid 4-Fluorobenzohydrazide 4-Fluorobenzohydrazide 4-Fluorobenzoic Acid->4-Fluorobenzohydrazide Hydrazine Hydrate 1,2-Diacylhydrazine Intermediate 1,2-Diacylhydrazine Intermediate 4-Fluorobenzohydrazide->1,2-Diacylhydrazine Intermediate Dicarbonyl Compound 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid 1,2-Diacylhydrazine Intermediate->5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid Cyclodehydration (e.g., POCl3) Carboxylic Acid Parent 5-(4-Fluorophenyl)-1,3,4- oxadiazole-2-carboxylic acid Amide Analogs Amide Analogs Carboxylic Acid Parent->Amide Analogs Amine, Coupling Agent Ester Analogs Ester Analogs Carboxylic Acid Parent->Ester Analogs Alcohol, Acid Catalyst SAR cluster_SAR Key SAR Insights cluster_C2 C2 Position cluster_C5 C5 Position (Phenyl Ring) Core 5-(4-Fluorophenyl)-1,3,4-oxadiazole -2-carboxylic acid Amide Amide (-CONHR) Core->Amide Derivatization Ester Ester (-COOR) Core->Ester Derivatization EWG Electron-Withdrawing Groups (e.g., Cl, NO2) Core->EWG Substitution EDG Electron-Donating Groups (e.g., OCH3) Core->EDG Substitution Enhanced H-Bonding Enhanced H-Bonding Amide->Enhanced H-Bonding Prodrug Potential Prodrug Potential Ester->Prodrug Potential Increased Antimicrobial\nActivity Increased Antimicrobial Activity EWG->Increased Antimicrobial\nActivity Modulated Activity Modulated Activity EDG->Modulated Activity

Caption: Structure-Activity Relationship (SAR) map for the 5-(4-Fluorophenyl)-1,3,4-oxadiazole scaffold.

Experimental Protocols

Protocol 1: Synthesis of N-benzyl-5-(4-fluorophenyl)-1,3,4-oxadiazole-2-carboxamide

This protocol details the conversion of the parent carboxylic acid to a representative amide analog.

Materials:

  • 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid

  • Benzylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxybenzotriazole (HOBt)

  • Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid (1.0 mmol) in anhydrous DMF (10 mL), add HOBt (1.2 mmol) and EDC (1.2 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add benzylamine (1.1 mmol) to the reaction mixture.

  • Continue stirring at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water (50 mL) and extract with DCM (3 x 25 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford the desired N-benzyl-5-(4-fluorophenyl)-1,3,4-oxadiazole-2-carboxamide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Anticancer Activity Evaluation (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxicity of the synthesized analogs against a cancer cell line.

Materials:

  • Human cancer cell line (e.g., MCF-7, breast cancer)

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Synthesized oxadiazole analogs

  • Dimethyl sulfoxide (DMSO), sterile

  • 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Phosphate-buffered saline (PBS)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Prepare stock solutions of the synthesized compounds in DMSO and then dilute them with the growth medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for another 48 hours at 37°C and 5% CO₂.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Protocol 3: Molecular Docking of Oxadiazole Analogs

This protocol provides a general workflow for in silico prediction of the binding mode of the synthesized analogs to a relevant biological target.

Software:

  • Molecular modeling software (e.g., AutoDock, Schrödinger Maestro)

  • Protein Data Bank (PDB) for target structure retrieval

Procedure:

  • Target Selection and Preparation:

    • Identify a relevant biological target (e.g., an enzyme or receptor implicated in cancer or microbial pathogenesis).

    • Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Prepare the protein for docking by removing water molecules, adding hydrogen atoms, and assigning charges. Define the binding site based on the co-crystallized ligand or through binding site prediction algorithms.

  • Ligand Preparation:

    • Draw the 2D structures of the synthesized oxadiazole analogs and convert them to 3D structures.

    • Perform energy minimization of the ligand structures using a suitable force field (e.g., MMFF94).

  • Molecular Docking:

    • Run the docking simulation, placing the prepared ligands into the defined binding site of the target protein.

    • The docking algorithm will generate multiple binding poses for each ligand and score them based on their predicted binding affinity (e.g., docking score in kcal/mol).

  • Analysis of Results:

    • Analyze the top-ranked docking poses to visualize the binding interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein's active site residues.

    • Correlate the docking scores and observed interactions with the experimental biological activity data to rationalize the SAR. For instance, a highly active compound may show more favorable interactions with key residues in the binding pocket. [7]

Conclusion and Future Directions

The 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid scaffold represents a versatile starting point for the development of novel therapeutic agents. The structure-activity relationship studies, guided by systematic modifications at the 2- and 5-positions, are crucial for optimizing the biological activity of these analogs. The protocols provided herein offer a robust framework for the synthesis, biological evaluation, and in silico analysis of this promising class of compounds. Future research should focus on expanding the library of analogs, exploring a wider range of biological targets, and conducting in vivo studies to validate the therapeutic potential of the most promising candidates.

References

  • Glomb, T., & Świątek, P. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. International Journal of Molecular Sciences, 22(13), 6979. [Link]

  • Galla, R. (2023). Synthesis And Biological Evaluation of N-(5-Phenyl 1, 3, 4-Oxadiazole-2- yl) Cinnamamides. International Journal of Biology, Pharmacy and Allied Sciences, 12(2), 6879-6892. [Link]

  • Kumar, A., et al. (2016). Synthesis of N-{[5-aryl/alkyl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amines as antimicrobial and anticancer agents. Medicinal Chemistry Research, 25, 2671-2683. [Link]

  • Matheau-Raven, D., & Dixon, D. J. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry, 87(18), 12498–12505. [Link]

  • Organic Chemistry Portal. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. [Link]

  • Aziz-ur-Rehman, et al. (2017). Synthesis, characterization and biological screening of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)- 2-sulfanyl acetamide. Journal of the Chemical Society of Pakistan, 39(5), 839-847. [Link]

  • El-Sayed, N. N. E., et al. (2022). Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents. RSC Medicinal Chemistry, 13(8), 988-1004. [Link]

  • El-Sayed, N. N. E., et al. (2022). Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents. RSC Medicinal Chemistry, 13(8), 988-1004. [Link]

  • Al-Ostath, A., et al. (2023). Synthesis, characterization, molecular docking, and anticancer activities of new 1,3,4-oxadiazole-5-fluorocytosine hybrid derivatives. Scientific Reports, 13(1), 12345. [Link]

  • Asl, M. A., et al. (2013). Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives. Iranian Journal of Pharmaceutical Research, 12(3), 365-371. [Link]

  • Kumar, D., et al. (2014). antimicrobial activity and sar of 2,5-disubstituted 1,3,4-oxadiazole derivatives. International Journal of Pharmaceutical Sciences and Research, 5(8), 3236-3245. [Link]

  • Brain, C. T., & Brunton, S.-A. (2002). Rapid and Efficient Synthesis of 1,2,4-Oxadiazoles Utilizing Polymer-Supported Reagents under Microwave Heating. Organic Letters, 4(11), 1879–1881. [Link]

  • Husain, A., et al. (2015). Design and synthesis of new 2,5-disubstituted-1,3,4-oxadiazole analogues as anticancer agents. Acta Poloniae Pharmaceutica, 72(1), 83-90. [Link]

  • Baykov, S., et al. (2017). The first one-pot ambient-temperature synthesis of 1,2,4-oxadiazoles from amidoximes and carboxylic acid esters. Tetrahedron Letters, 58(15), 1469-1472. [Link]

  • Pavlova, V. V., et al. (2026). Synthesis of 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives. Journal of Heterocyclic Chemistry. [Link]

  • Płazińska, A., et al. (2020). Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines: Synthesis and Biological Activity. Molecules, 25(24), 5962. [Link]

  • Gontijo, J., et al. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Molecules, 23(12), 3361. [Link]

  • Bollikolla, H. B., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-273. [Link]

  • Nagalakshmi, G. (2008). Synthesis, Antimicrobial and Antiinflammatory Activity of 2,5-Disubstituted-1,3,4-oxadiazoles. Indian Journal of Pharmaceutical Sciences, 70(1), 49–55. [Link]

  • Matheau-Raven, D., & Dixon, D. J. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry, 87(18), 12498–12505. [Link]

  • Wang, Z., et al. (2005). Synthesis and quantitative structure-activity relationships of new 2,5-disubstituted-1,3,4-oxadiazoles. Journal of Agricultural and Food Chemistry, 53(6), 1933-1939. [Link]

  • Kumar, A., et al. (2014). Synthesis of 2,5-Disubstituted-1,3,4-oxadiazole Analogs as Novel Anticancer and Antimicrobial Agents. Letters in Drug Design & Discovery, 11(7), 854-862. [Link]

  • Tran, T. T., et al. (2024). Synthesis of 2,5-disubstituted 1,3,4-oxadiazoles. Vietnam Journal of Chemistry, 62(3), 324-330. [Link]

  • D'hooghe, M., & Toste, F. D. (2009). One pot direct synthesis of amides or oxazolines from carboxylic acids using Deoxo-Fluor reagent. Organic & Biomolecular Chemistry, 7(15), 2971-2974. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid. This document is designed for researchers, medicinal chemists, and drug development professionals who are actively working with or planning to synthesize this important heterocyclic compound. The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, known for its favorable pharmacokinetic properties and metabolic stability, often serving as a bioisostere for esters and amides.[1][2] This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and a detailed, field-proven protocol to navigate the common challenges encountered during its synthesis.

Core Synthetic Strategy: An Overview

The most established and reliable pathway to 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid involves a three-step sequence starting from readily available commercial materials. This strategy is outlined below.

Synthetic_Pathway cluster_0 Step 1: Hydrazide Formation cluster_1 Step 2: Cyclization & Ester Formation cluster_2 Step 3: Saponification A Methyl 4-fluorobenzoate B 4-Fluorobenzoylhydrazide A->B Hydrazine hydrate Ethanol, Reflux C Ethyl 5-(4-fluorophenyl)-1,3,4- oxadiazole-2-carboxylate B->C Diethyl oxalate, POCl3 or PPA, Heat D 5-(4-Fluorophenyl)-1,3,4- oxadiazole-2-carboxylic acid C->D 1. LiOH or NaOH (aq) 2. HCl (aq)

Caption: General three-step synthetic route to the target compound.

Troubleshooting Guide (Question & Answer Format)

This section addresses specific, common problems encountered during the synthesis. Each answer provides a causal explanation and actionable solutions.

Question 1: My yield of 4-fluorobenzoylhydrazide (Step 1) is low, and I see unreacted starting ester on my TLC. What's going wrong?

Answer: This is a common equilibrium-driven reaction. The primary causes for low conversion are insufficient hydrazine or inadequate reaction time/temperature.

  • Causality: The reaction between an ester and hydrazine hydrate to form a hydrazide is a nucleophilic acyl substitution. It is reversible and requires driving the equilibrium towards the product. Using a stoichiometric amount of hydrazine may not be sufficient.

  • Troubleshooting Steps:

    • Increase Hydrazine Hydrate: Use a molar excess of hydrazine hydrate (typically 2-3 equivalents). This shifts the equilibrium towards the product side.

    • Extend Reaction Time: Ensure the reaction is refluxed for a sufficient period. Monitor the reaction by TLC until the starting ester spot has completely disappeared. For less reactive esters, this could take up to 24 hours.

    • Solvent Choice: Ethanol is the standard solvent and generally works well. Ensure it is anhydrous if you suspect water is hydrolyzing your starting ester.

    • Work-up Procedure: Upon cooling, the hydrazide product often crystallizes out of the ethanol solution. If it doesn't, slowly adding the reaction mixture to ice-cold water will usually precipitate the product. Ensure the water is sufficiently cold to minimize the product's solubility.

Question 2: The cyclization reaction (Step 2) is messy. I get a dark, tarry mixture and multiple spots on the TLC, with very little desired product.

Answer: This issue points directly to the harshness of the dehydrating/cyclizing agent, which is a well-documented challenge in 1,3,4-oxadiazole synthesis.[3] Agents like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) can cause charring and side reactions if not controlled properly.

  • Causality: POCl₃ and PPA are aggressive dehydrating agents.[3] At high temperatures, they can promote unwanted side reactions, including polymerization or degradation of the aromatic starting material and the newly formed oxadiazole ring. The reaction is also highly exothermic.

  • Troubleshooting Steps:

    • Temperature Control: Add the POCl₃ dropwise to the reaction mixture at 0 °C in an ice bath before slowly warming to reflux. This helps to control the initial exotherm.

    • Alternative Reagents: Consider milder and more modern dehydrating agents.

      • Triphenylphosphine/Iodine (Ph₃P/I₂): This system can effect cyclization under much milder conditions.

      • N-isocyaniminotriphenylphosphorane (NIITP): This reagent allows for the direct conversion of carboxylic acids to 1,3,4-oxadiazoles, though it would require a different synthetic route starting from 4-fluorobenzoic acid.[1][4]

    • Order of Addition: Ensure the hydrazide and diethyl oxalate are well-mixed before the slow addition of the cyclizing agent.

Question 3: My final saponification step (Step 3) is destroying the product. I see a good yield of the ester, but after hydrolysis, my yield is negligible.

Answer: The 1,3,4-oxadiazole ring, while generally stable, can be susceptible to cleavage under harsh hydrolytic conditions (either strongly acidic or basic), especially at elevated temperatures.

  • Causality: The ester hydrolysis requires a nucleophile (hydroxide) or acid catalysis. However, the oxadiazole ring also contains electrophilic carbons and heteroatoms that can be attacked by strong nucleophiles or protonated and opened by strong acids, leading to ring degradation.

  • Troubleshooting Steps:

    • Use Milder Bases: Switch from NaOH or KOH to lithium hydroxide (LiOH). LiOH is often sufficient for saponification at room temperature and is less harsh, reducing the risk of ring cleavage.

    • Control Temperature: Perform the hydrolysis at room temperature or even 0 °C. The reaction will be slower, but the integrity of the heterocyclic core is more likely to be preserved. Monitor closely by TLC to determine the point of completion.

    • Careful Acidification: During the work-up, add the acid (e.g., 1M HCl) slowly at 0 °C only until the pH is ~2-3. Over-acidification or allowing the temperature to rise can degrade the final product. The carboxylic acid should precipitate out and can be collected by filtration.

Question 4: Purification of the final carboxylic acid is difficult. It streaks on my silica column, and I can't get a pure sample.

Answer: Purifying polar, acidic compounds like carboxylic acids on standard silica gel is notoriously challenging due to strong binding to the stationary phase.

  • Causality: The acidic proton of the carboxylic acid interacts very strongly with the silanol groups on the silica surface, leading to poor peak shape and often irreversible adsorption.

  • Troubleshooting Steps:

    • Avoid Chromatography if Possible: The best purification method for this compound is recrystallization. Experiment with different solvent systems. A good starting point would be ethanol/water, acetone/hexane, or ethyl acetate/heptane.

    • Acid-Base Extraction:

      • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

      • Extract with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The desired acid will move to the aqueous layer as its carboxylate salt, leaving non-acidic impurities behind.

      • Separate the layers and carefully re-acidify the aqueous layer with cold 1M HCl to precipitate the pure product.

      • Filter, wash the solid with cold water, and dry under vacuum.

    • Modified Chromatography: If chromatography is unavoidable, modify the mobile phase. Add a small amount of acetic acid or formic acid (0.5-1%) to the eluent. This protonates the silica surface and the analyte, reducing the strong interaction and improving peak shape.

Frequently Asked Questions (FAQs)

  • Q1: What are the critical safety precautions for this synthesis?

    • A1: Hydrazine hydrate is highly toxic and a suspected carcinogen; always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Phosphorus oxychloride (POCl₃) is extremely corrosive and reacts violently with water; it must also be handled with extreme care in a fume hood.

  • Q2: Are there any modern, one-pot methods to synthesize this type of compound?

    • A2: Yes. Recent literature describes one-pot strategies that can access 2,5-disubstituted 1,3,4-oxadiazoles directly from carboxylic acids.[4][5] For example, a method using 4-fluorobenzoic acid and N-isocyaniminotriphenylphosphorane (NIITP) could form the monosubstituted oxadiazole, which could then be functionalized at the C2 position.[1] While this avoids some of the harsh intermediates, it may introduce challenges related to purifying the product from triphenylphosphine oxide.

  • Q3: How can I confirm the structure of my final product?

    • A3: A combination of analytical techniques is required.

      • ¹H NMR: Should show characteristic aromatic signals for the 4-fluorophenyl group. The carboxylic acid proton is often broad and may not be visible depending on the solvent.

      • ¹³C NMR: Will confirm the number of unique carbons and show characteristic shifts for the oxadiazole ring carbons and the carboxyl carbon.

      • ¹⁹F NMR: Should show a singlet or simple multiplet characteristic of the fluorine atom.

      • Mass Spectrometry (MS): Will confirm the molecular weight of the compound.

      • Infrared (IR) Spectroscopy: Will show a strong carbonyl stretch for the carboxylic acid (typically ~1700-1725 cm⁻¹) and C=N/C=C stretches for the rings.

Recommended Experimental Protocol

This protocol incorporates best practices to mitigate the common challenges described above.

Step 1: Synthesis of 4-Fluorobenzoylhydrazide

  • To a round-bottom flask equipped with a reflux condenser, add methyl 4-fluorobenzoate (1.0 eq) and ethanol (5 mL per gram of ester).

  • Stir the solution and add hydrazine hydrate (2.5 eq) dropwise.

  • Heat the mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate/Hexane) until the starting ester is consumed.

  • Cool the reaction mixture to room temperature, then place it in an ice bath for 1 hour.

  • If crystals do not form, slowly pour the mixture into a beaker of ice-cold water with stirring.

  • Collect the resulting white precipitate by vacuum filtration, wash with cold water, and dry under vacuum. The product is typically of high purity and can be used in the next step without further purification.

Step 2: Synthesis of Ethyl 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-carboxylate

  • In a dry round-bottom flask under a nitrogen atmosphere, combine 4-fluorobenzoylhydrazide (1.0 eq) and diethyl oxalate (1.2 eq).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 3.0 eq) dropwise with vigorous stirring. Ensure the internal temperature does not rise significantly.

  • After the addition is complete, allow the mixture to warm to room temperature, then heat to reflux for 4-6 hours.

  • Cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • A solid precipitate should form. Collect the crude product by vacuum filtration.

  • Purify the crude solid by recrystallization from ethanol to yield the desired ester as a crystalline solid.

Step 3: Synthesis of 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid

  • Dissolve the ethyl ester from Step 2 (1.0 eq) in a mixture of THF and water (e.g., 3:1 ratio).

  • Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 eq) and stir the mixture at room temperature for 8-12 hours. Monitor by TLC until the starting ester is consumed.

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow, dropwise addition of 1M HCl.

  • Collect the white precipitate by vacuum filtration, wash thoroughly with cold water, and dry under high vacuum to afford the final product.

Data Summary & Troubleshooting Logic

The following table summarizes expected outcomes and provides a logical workflow for troubleshooting.

StepCommon ProblemLikely Cause(s)Recommended ActionExpected Yield Range
1Low ConversionInsufficient hydrazine; Short reaction timeUse 2.5 eq hydrazine; Reflux for 12-16h85-95%
2Reaction TarringUncontrolled exotherm; Harsh reagentAdd POCl₃ at 0°C; Consider milder reagents60-75%
3Product DegradationStrong base/acid; High temperatureUse LiOH at RT; Acidify carefully at 0°C70-85%
-Purification IssuesCompound polarity/acidityRecrystallization; Acid-base extraction>98% Purity

digraph "Troubleshooting_Workflow" {
graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5];
node [shape=box, style="filled", fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];
Start [label="Low Overall Yield", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
CheckStep1 [label="Analyze Step 1 Product\n(4-Fluorobenzoylhydrazide)", fillcolor="#FBBC05", fontcolor="#202124"];
Step1_OK [label="Purity & Yield OK?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
FixStep1 [label="Redo Step 1:\n- Increase Hydrazine eq.\n- Extend Reflux Time", fillcolor="#F1F3F4", fontcolor="#202124"];

CheckStep2 [label="Analyze Step 2 Product\n(Oxadiazole Ester)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Step2_OK [label="Purity & Yield OK?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
FixStep2 [label="Redo Step 2:\n- Control Temperature (0°C add)\n- Consider Milder Reagent", fillcolor="#F1F3F4", fontcolor="#202124"];

CheckStep3 [label="Analyze Final Step\n(Saponification)", fillcolor="#34A853", fontcolor="#FFFFFF"];
FixStep3 [label="Redo Step 3:\n- Use LiOH instead of NaOH\n- Run at Room Temp", fillcolor="#F1F3F4", fontcolor="#202124"];

Start -> CheckStep1;
CheckStep1 -> Step1_OK;
Step1_OK -> FixStep1 [label="No"];
Step1_OK -> CheckStep2 [label="Yes"];
CheckStep2 -> Step2_OK;
Step2_OK -> FixStep2 [label="No"];
Step2_OK -> CheckStep3 [label="Yes"];
CheckStep3 -> FixStep3;

}

Caption: A decision-tree workflow for troubleshooting low-yield issues.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. Retrieved from [Link][6]

  • Matheau-Raven, D., & Dixon, D. J. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry, 87(18), 12498–12505. Available from: [Link][1]

  • Matheau-Raven, D., & Dixon, D. J. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry, 87(18), 12498–12505. Available from: [Link][4][5]

  • Bollikolla, H. B., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-277. Available from: [Link][2]

  • Ng, Y. X. (2018). Synthesis and Characterization of 1,3,4-Oxadiazoles Bearing an Indole Ring. UTAR Institutional Repository. Available from: [Link][7]

  • Asif, M. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. International Journal of Medicinal Chemistry. Available from: [Link][3]

  • Shafiee, M., et al. (2012). A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. Tetrahedron, 68(43), 8973-8977. Available from: [Link][8]

  • Al-Ostoot, F. H., et al. (2024). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Catalysts, 14(5), 312. Available from: [Link][9]

Sources

Technical Support Center: Navigating the Poor Aqueous Solubility of 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic Acid in Experimental Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of this compound in their experimental assays. As a Senior Application Scientist, my goal is to provide you with not only procedural guidance but also the underlying scientific rationale to empower you to make informed decisions in your research. This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address the common issues of precipitation and inconsistent results.

Understanding the Molecule: Why is Solubility a Challenge?

5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid possesses a chemical structure that inherently limits its solubility in aqueous solutions. The molecule combines a rigid, aromatic 1,3,4-oxadiazole ring system with a fluorophenyl group, both of which are hydrophobic. While the carboxylic acid group provides a handle for ionization and potential solubility enhancement, its effectiveness is highly dependent on the pH of the solution. At neutral or acidic pH, the carboxylic acid will be protonated and less soluble. Aryl-substituted 1,3,4-oxadiazoles, in general, exhibit low water solubility.

Frequently Asked Questions (FAQs)

Q1: My compound is precipitating when I dilute my DMSO stock solution into my aqueous assay buffer. What is happening?

A1: This is a common issue for poorly soluble compounds. When a high-concentration stock solution in a strong organic solvent like dimethyl sulfoxide (DMSO) is diluted into an aqueous buffer, the solvent environment abruptly changes. The compound, which was stable in DMSO, is now exposed to a medium in which it is not readily soluble, causing it to crash out of solution and form a precipitate. This is a form of kinetic insolubility.

Q2: What is the best solvent to use for my initial stock solution?

A2: For 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid and similar poorly soluble organic molecules, DMSO is the most common and effective solvent for preparing high-concentration stock solutions. It is a powerful solvent that can typically dissolve the compound at concentrations of 10 mM or higher. However, it is crucial to be mindful of the final concentration of DMSO in your assay, as it can have cytotoxic effects and interfere with assay components.

Q3: How can I improve the solubility of my compound in the final assay medium?

A3: There are several strategies you can employ, often in combination:

  • pH Adjustment: Since the compound has a carboxylic acid group, its solubility will increase significantly at a pH above its pKa. By deprotonating the carboxylic acid to the more soluble carboxylate form, you can enhance its aqueous solubility.

  • Use of Co-solvents: While you want to minimize the final concentration of your stock solvent (e.g., DMSO), using a small, optimized percentage of a co-solvent in your final assay buffer can help maintain solubility.

  • Employing Solubilizing Agents: Excipients like cyclodextrins can form inclusion complexes with the hydrophobic parts of your molecule, effectively shielding them from the aqueous environment and increasing solubility.

  • Kinetic vs. Thermodynamic Solubility: Understanding the difference is key. What you are often observing is kinetic insolubility. By carefully preparing your solutions, you may be able to achieve a supersaturated, metastable solution that is suitable for the duration of your assay.

Troubleshooting Guides & Detailed Protocols

Issue 1: Compound Precipitation Upon Dilution

This is the most frequent challenge. The following workflow will help you systematically address this problem.

G cluster_0 Troubleshooting Precipitation start Precipitation Observed Upon Dilution stock_prep Step 1: Optimize Stock Preparation start->stock_prep ph_adjust Step 2: pH Modification stock_prep->ph_adjust If precipitation persists success Compound Solubilized stock_prep->success Success cosolvent Step 3: Co-solvent Screening ph_adjust->cosolvent If precipitation persists ph_adjust->success Success cyclodextrin Step 4: Advanced Formulation (Cyclodextrin) cosolvent->cyclodextrin If precipitation persists cosolvent->success Success cyclodextrin->success Success

Caption: Decision workflow for troubleshooting compound precipitation.

Protocol 1: Preparation of an Optimized Stock Solution

The goal is to create a high-concentration, stable stock solution that can be accurately diluted.

Materials:

  • 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid

  • Anhydrous DMSO

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated pipettes

  • Amber glass vials

Procedure:

  • Calculate the required mass: To prepare a 10 mM stock solution, use the following calculation:

    • Mass (mg) = 10 mmol/L * 0.001 L * 208.15 g/mol * 1000 mg/g = 2.08 mg for 1 mL.

  • Weigh the compound: Accurately weigh the calculated mass of the compound and place it in a clean, dry amber vial.

  • Add DMSO: Add the calculated volume of anhydrous DMSO to the vial.

  • Dissolve: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, briefly sonicate the vial in a water bath.

  • Inspect: Visually inspect the solution against a light source to ensure there are no undissolved particles.

  • Storage: Store the stock solution in tightly sealed vials at -20°C or -80°C to prevent water absorption by the hygroscopic DMSO. Avoid repeated freeze-thaw cycles.

Causality: Using anhydrous DMSO is critical as water absorption can decrease the solubility of hydrophobic compounds in the stock solution over time. Storing in small aliquots can minimize freeze-thaw cycles.

Protocol 2: pH-Dependent Solubility Enhancement

This protocol leverages the acidic nature of the carboxylic acid group.

Materials:

  • 10 mM stock solution of the compound in DMSO

  • Aqueous buffer at the desired final pH (e.g., pH 7.4 for physiological assays)

  • 1 M NaOH solution

Procedure:

  • Determine the target pH: Most cell-based assays are performed at a physiological pH of ~7.4. At this pH, a significant portion of the carboxylic acid will be deprotonated and more soluble.

  • Prepare a basic intermediate solution (optional but recommended):

    • In a microcentrifuge tube, add a small volume of 0.1 M NaOH.

    • Add the required volume of your 10 mM DMSO stock solution to the NaOH solution and mix well. This will pre-deprotonate the carboxylic acid.

  • Dilute into final buffer: Add the basic intermediate solution (or the DMSO stock directly) to your final assay buffer with vigorous vortexing.

  • Check for precipitation: Visually inspect the final solution. If it remains clear, you have likely achieved a soluble concentration.

Causality: The solubility of carboxylic acids increases as the pH of the solution moves above the pKa of the acidic proton.[1] By increasing the pH, the equilibrium shifts towards the more soluble carboxylate anion.

Protocol 3: Utilizing Cyclodextrins for Enhanced Solubility

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules in their central cavity, thereby increasing their aqueous solubility.[2]

Materials:

  • Compound stock solution in DMSO

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrin

  • Aqueous assay buffer

Procedure:

  • Prepare a cyclodextrin-containing buffer: Dissolve HP-β-CD in your assay buffer to a final concentration of 1-10 mM. The optimal concentration may need to be determined empirically.

  • Add the compound: Slowly add your DMSO stock solution to the cyclodextrin-containing buffer while vortexing.

  • Equilibrate: Allow the solution to equilibrate for at least 30 minutes at room temperature to facilitate the formation of the inclusion complex.

  • Inspect: Check for any signs of precipitation.

Causality: The hydrophobic interior of the cyclodextrin molecule forms a host-guest complex with the fluorophenyl and oxadiazole portions of the compound, while the hydrophilic exterior of the cyclodextrin interacts favorably with water, effectively solubilizing the entire complex.[2]

Data Summary for Solubility Strategies

StrategyPrincipleAdvantagesDisadvantages
pH Adjustment Ionization of the carboxylic acid group to the more soluble carboxylate form.Simple, effective for acidic compounds.Limited to assays where the pH can be controlled; may not be suitable for all biological systems.
Co-solvents (e.g., DMSO) Maintaining a small percentage of an organic solvent in the final solution to aid solubility.Easy to implement.Can cause cellular toxicity and interfere with assay results at higher concentrations.[3]
Cyclodextrins Formation of inclusion complexes that encapsulate the hydrophobic parts of the molecule.High solubilizing capacity for many compounds; generally low toxicity.Can be an additional variable in the experiment; may not be effective for all molecules.

Troubleshooting Common Assay-Specific Issues

Cell-Based Assays

Problem: I see precipitation in my cell culture wells after adding the compound.

  • Cause: The final concentration of the compound exceeds its solubility limit in the culture medium, even with a low percentage of DMSO. Serum proteins in the medium can sometimes help with solubility, but may not be sufficient.[4]

  • Solutions:

    • Reduce the final DMSO concentration: Aim for a final DMSO concentration of ≤ 0.5%, and ideally ≤ 0.1% for sensitive or primary cells.[5]

    • Perform serial dilutions in DMSO: Before the final dilution into the medium, perform serial dilutions of your stock in 100% DMSO. This ensures that when you add a small volume to the medium, the compound disperses and dissolves more effectively.

    • Pre-mix with serum: For serum-containing media, try pre-incubating your diluted compound with a small amount of serum before adding it to the full volume of media. The proteins in the serum can bind to the compound and help keep it in solution.[4]

    • Filter the final solution: Before adding to cells, filter your final diluted compound solution through a 0.22 µm syringe filter to remove any micro-precipitates.[6]

Enzyme/Biochemical Assays

Problem: My assay results are not reproducible, and I suspect compound precipitation.

  • Cause: Even if not visible to the naked eye, micro-precipitation can occur, leading to an inaccurate concentration of the active compound in solution.

  • Solutions:

    • Sonication: Briefly sonicate your final diluted solution before adding it to the assay plate to help break up any small aggregates.[6]

    • Turbidity Measurement: As a quality control step, you can measure the absorbance of your compound dilutions at a wavelength where the compound does not absorb (e.g., >600 nm). An increase in absorbance indicates light scattering due to precipitation.

    • Evaluate Buffer Components: Some buffer components can interact with your compound and reduce its solubility. If possible, test alternative buffer systems.[6]

Final Recommendations

When working with a poorly soluble compound like 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid, a systematic approach is key.

  • Start with an optimized DMSO stock solution.

  • Leverage pH adjustment as your first line of defense.

  • Keep the final DMSO concentration as low as possible.

  • If solubility issues persist, explore the use of cyclodextrins.

  • Always include appropriate vehicle controls in your experiments.

By understanding the chemical nature of your compound and applying these principles and protocols, you can overcome the challenges of poor solubility and obtain reliable, reproducible data in your assays.

References

Sources

stability issues of 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and reproducibility of your experiments.

Introduction to the Stability Profile

5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid is a member of the 1,3,4-oxadiazole class of heterocyclic compounds. Generally, the 1,3,4-oxadiazole ring is known for its high chemical and thermal stability, which is a key reason for its frequent use as a bioisostere for amide and ester groups in medicinal chemistry.[1][2] This inherent stability imparts a degree of robustness to the molecule. However, the presence of the carboxylic acid functional group introduces specific potential stability concerns, primarily related to pH-dependent effects and solubility, which are critical to consider during experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid?

A1: Due to the presence of the aryl substituent, this compound is expected to have low solubility in water.[3] For stock solutions, polar aprotic solvents are recommended.

SolventRecommendationRationale & Considerations
DMSO, DMF Highly Recommended These solvents are generally effective at dissolving a wide range of organic molecules, including heterocyclic carboxylic acids. Prepare high-concentration stock solutions (e.g., 10-50 mM). Note that DMSO can be hygroscopic and may affect the long-term stability of the compound if not stored properly.
Methanol, Ethanol Recommended with Caution The compound may have moderate solubility in these alcohols. Gentle warming may be required to fully dissolve it. Be aware of the potential for esterification if the solution is stored for extended periods, especially under acidic conditions.
Acetonitrile Possible, but may be limited Solubility in acetonitrile can be variable for carboxylic acids. It is advisable to perform a small-scale solubility test before preparing a large volume.
Water (buffered) Not Recommended for Stock Solutions As with many aryl-substituted oxadiazoles, aqueous solubility is expected to be poor.[3] For biological assays, it is common practice to dilute a high-concentration stock solution in an organic solvent (like DMSO) into the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.

Q2: My compound has precipitated out of my aqueous buffer. What should I do?

A2: This is a common issue when diluting a stock solution in an organic solvent into an aqueous medium. Here are some troubleshooting steps:

  • Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of the compound in your assay.

  • Increase the Cosolvent Concentration: If your experimental system allows, slightly increasing the percentage of the organic cosolvent (e.g., from 0.5% to 1% DMSO) can improve solubility.

  • pH Adjustment: The solubility of carboxylic acids is highly pH-dependent. Increasing the pH of your buffer above the pKa of the carboxylic acid will deprotonate it to the more soluble carboxylate form. However, be mindful of the potential for base-catalyzed hydrolysis of the oxadiazole ring at very high pH.

  • Use of Solubilizing Agents: For in-vitro studies, non-ionic surfactants like Tween® 80 or cyclodextrins can be used to enhance aqueous solubility. Always run appropriate vehicle controls when using such agents.

Q3: What is the expected stability of this compound in solution at different pH values?

A3: The 1,3,4-oxadiazole ring is generally stable to hydrolysis, especially in neutral to moderately acidic conditions. However, extreme pH values can lead to degradation.

  • Acidic Conditions (pH < 3): The compound is expected to be relatively stable. However, very strong acidic conditions (e.g., concentrated acids) and elevated temperatures could potentially lead to hydrolysis of the oxadiazole ring over time.

  • Neutral Conditions (pH 6-8): The compound should exhibit good stability in this range.

  • Basic Conditions (pH > 9): Caution is advised. While the carboxylate form will be more soluble, strong basic conditions can promote the hydrolysis of the 1,3,4-oxadiazole ring.[4] The rate of degradation will depend on the pH, temperature, and buffer composition. It is recommended to prepare fresh solutions in basic buffers and use them promptly.

Q4: Can the carboxylic acid group undergo decarboxylation?

A4: Decarboxylation of heterocyclic carboxylic acids can occur, but it typically requires elevated temperatures.[5] Under standard experimental conditions (room temperature to 37°C), significant decarboxylation is unlikely. However, if your experimental protocol involves heating the compound in solution for extended periods (e.g., > 80°C), the possibility of decarboxylation should be considered.[6]

Q5: How should I store solutions of 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid?

A5: For optimal stability:

  • Stock Solutions (in DMSO or DMF): Store at -20°C or -80°C in tightly sealed vials to minimize exposure to moisture and air. For long-term storage, consider aliquoting the stock solution to avoid repeated freeze-thaw cycles.

  • Aqueous Solutions: It is strongly recommended to prepare fresh aqueous solutions for each experiment by diluting the stock solution. Do not store aqueous solutions for extended periods.

  • Protection from Light: While there is no specific data on the photostability of this compound, it is good laboratory practice to protect solutions from direct light, especially during long-term storage, by using amber vials or covering the container with aluminum foil.

Troubleshooting Guide: Common Stability-Related Issues

This guide provides a systematic approach to identifying and resolving common stability issues you might encounter.

Caption: Troubleshooting workflow for stability issues.

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of the compound and to develop a stability-indicating analytical method.[7] This protocol is a general guideline and may need to be optimized for your specific equipment and requirements.

Objective: To evaluate the stability of 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid under various stress conditions as outlined by ICH guidelines.[8]

Analytical Method: A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is generally suitable for monitoring the degradation of this compound.[1]

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid) is a good starting point.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at an appropriate wavelength (to be determined by UV scan, likely around 254 nm or the compound's λmax).

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Procedure:

  • Prepare a Stock Solution: Accurately weigh and dissolve the compound in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of 1 mg/mL.

  • Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution. Incubate for a defined period (e.g., 24 hours) at a specified temperature. A good target for degradation is 5-20%.[8]

    • Acid Hydrolysis: 0.1 M HCl at 60°C.

    • Base Hydrolysis: 0.1 M NaOH at 60°C.

    • Oxidative Degradation: 3% H₂O₂ at room temperature.

    • Thermal Degradation: Heat the stock solution at 80°C.

    • Photolytic Degradation: Expose the stock solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines.[9][10] A dark control should be run in parallel.

  • Sample Analysis:

    • After the incubation period, neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

    • Analyze by HPLC.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to that of a non-stressed control.

    • Calculate the percentage degradation of the parent compound.

    • Observe the formation of any degradation products (new peaks).

    • The peak purity of the parent compound should be assessed using a photodiode array (PDA) detector to ensure the method is stability-indicating.

Caption: Workflow for a forced degradation study.

Potential Degradation Pathway

Under strong basic conditions, the most likely degradation pathway is the hydrolytic cleavage of the 1,3,4-oxadiazole ring. This would likely result in the formation of 4-fluorobenzohydrazide and oxalate.

Degradation_Pathway compound 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid intermediate Ring-Opened Intermediate compound->intermediate OH⁻ (strong base) Hydrolysis products 4-Fluorobenzohydrazide + Oxalate intermediate->products Further Hydrolysis

Caption: Postulated hydrolytic degradation pathway.

References

  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. Available from: [Link]

  • A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry. Available from: [Link]

  • pH-color changing of 1,3,4-oxadiazoles. ResearchGate. Available from: [Link]

  • Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation. Scirp.org. Available from: [Link]

  • Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega. Available from: [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available from: [Link]

  • Decarboxylation method of heterocyclic carboxylic acid compounds. Google Patents.
  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. Available from: [Link]

  • RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior. Thieme Connect. Available from: [Link]

  • Decarboxylation. Organic Chemistry Portal. Available from: [Link]

  • Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. MDPI. Available from: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available from: [Link]

  • Q1B Photostability Testing of New Drug Substances and Products. FDA. Available from: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. NIH. Available from: [Link]

  • Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. PMC - PubMed Central. Available from: [Link]

  • On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. PMC - NIH. Available from: [Link]

  • Degradation Kinetics and Mechanism of an Oxadiazole Derivative, Design of a Stable Drug Product for BMS-708163, a γ-Secretase Inhibitor Drug Candidate. ResearchGate. Available from: [Link]

  • Biological activity of oxadiazole and thiadiazole derivatives. PMC - PubMed Central. Available from: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Cross-Reactivity Profiling of 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise and Challenge of a Privileged Scaffold

The 1,3,4-oxadiazole ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of pharmacologically active agents.[1][2] Derivatives of this heterocycle exhibit a vast range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5] Our focus here, 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid (henceforth Cpd-F ), is a representative member of this class, incorporating a fluorinated phenyl ring that can significantly influence its pharmacokinetic and pharmacodynamic properties.

However, the very chemical features that make the 1,3,4-oxadiazole scaffold so versatile—its ability to act as a bioisosteric replacement for amides and esters and its capacity for hydrogen bonding—also present a significant challenge: the potential for unintended off-target interactions.[6][7] In drug development, selectivity is paramount. Unforeseen binding to proteins other than the intended therapeutic target can lead to toxicity, adverse side effects, or even reduced efficacy, representing a primary cause of late-stage clinical failures.[8][9]

This guide provides a strategic framework for assessing the cross-reactivity profile of Cpd-F . We will compare its selectivity against two structurally similar analogues: 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-carboxylic acid (Cpd-Cl) and the non-halogenated parent compound, 5-phenyl-1,3,4-oxadiazole-2-carboxylic acid (Cpd-H) . Through a systematic, tiered screening approach supported by detailed protocols and comparative data, we will illustrate how to build a comprehensive selectivity profile, a critical step for advancing any lead candidate in accordance with regulatory expectations for preclinical safety assessment.[10][11][12]

Section 1: The Strategic Imperative for Cross-Reactivity Profiling

The fundamental goal of a cross-reactivity study is to de-risk a drug candidate by identifying potential safety liabilities early in the discovery pipeline.[13] For a compound like Cpd-F , this process is not merely a box-checking exercise but a critical investigation into its molecular behavior. The rationale for this deep dive is threefold:

  • To Identify Safety Liabilities: The primary objective is to flag any interactions with proteins known to be associated with adverse events (e.g., hERG ion channel for cardiotoxicity, cycloxygenases for gastrointestinal issues, or various GPCRs for central nervous system effects).

  • To Uncover Secondary Pharmacologies: Off-target interactions are not always detrimental. A compound might possess beneficial "polypharmacology," where it interacts with multiple targets to produce a more robust therapeutic effect. Identifying these secondary activities is crucial for understanding the complete mechanism of action.

  • To Guide Lead Optimization: By comparing the selectivity profiles of closely related analogues (Cpd-F , Cpd-Cl , Cpd-H ), medicinal chemists can establish a Structure-Selectivity Relationship (SSR). This knowledge is invaluable for rationally designing next-generation compounds with improved target specificity and a cleaner safety profile.[9]

Our approach is designed as a tiered cascade, which conserves resources by using broad, cost-effective screens to identify potential areas of concern before committing to more complex, resource-intensive functional assays.

Caption: Tiered workflow for systematic cross-reactivity profiling.

Section 2: A Comparative Case Study: Cpd-F vs. Analogues

To provide a practical context, we will assume a hypothetical primary target for our compound series: the Mycobacterium tuberculosis enzyme InhA, a target suggested by studies on similar scaffolds.[14] The objective is to develop a potent InhA inhibitor with minimal off-target activity in human proteins.

Comparative Data Tables

The following tables summarize plausible experimental data from our tiered screening cascade for Cpd-F , Cpd-Cl , and Cpd-H . All screening was performed at a concentration of 10 µM.

Table 1: Primary Target Potency

Compound Target Assay Type IC50 (nM)
Cpd-F M. tb InhA Enzymatic 85
Cpd-Cl M. tb InhA Enzymatic 120

| Cpd-H | M. tb InhA | Enzymatic | 950 |

Table 2: Broad Safety Panel Screening Highlights (% Inhibition at 10 µM)

Target Class Cpd-F Cpd-Cl Cpd-H
hERG Ion Channel 28% 65% 15%
COX-2 Enzyme 72% 78% 35%
A₂ₐ Adenosine R. GPCR 12% 18% 8%
5-HT₂ₐ Receptor GPCR 55% 61% 22%

| L-type Ca²⁺ Ch. | Ion Channel | 5% | 9% | 3% |

Table 3: Kinase Panel "Hotspots" (% Inhibition at 10 µM)

Target Kinase Family Cpd-F Cpd-Cl Cpd-H
SRC Tyrosine Kinase 68% 75% 25%
LCK Tyrosine Kinase 58% 66% 19%

| GSK3β | CMGC Kinase | 15% | 21% | 11% |

Table 4: Functional Assay Follow-up for Confirmed Hits (IC50 in µM)

Compound Off-Target Assay Type Functional Result
Cpd-F COX-2 Cell-based (PGE₂ production) 2.5
5-HT₂ₐ Receptor Radioligand Binding 8.8
SRC Kinase Enzymatic 4.1
Cpd-Cl hERG Patch Clamp 7.5
COX-2 Cell-based (PGE₂ production) 1.9
5-HT₂ₐ Receptor Radioligand Binding 6.2

| | SRC Kinase | Enzymatic | 3.3 |

Interpretation of Comparative Data

From this dataset, a clear Structure-Selectivity Relationship emerges:

  • Primary Target Activity: The presence of a halogen at the 4-position of the phenyl ring is critical for potent InhA inhibition, with the non-halogenated Cpd-H being nearly 10-fold weaker. The fluorine in Cpd-F confers a modest potency advantage over the chlorine in Cpd-Cl .

  • hERG Liability: A significant safety flag is raised for Cpd-Cl , which shows potent inhibition of the hERG channel, a well-known risk for cardiac arrhythmia.[13] In contrast, Cpd-F displays markedly reduced hERG activity, highlighting a key safety advantage of the fluorine substitution.

  • Inflammatory Targets (COX-2 & SRC/LCK): Both halogenated compounds show significant activity against COX-2 and the SRC family kinases, which are involved in inflammatory signaling. This could represent either a detrimental off-target effect or a beneficial secondary pharmacology, depending on the therapeutic indication. Cpd-F is consistently less potent at these off-targets than Cpd-Cl , suggesting a better selectivity window.

  • Overall Selectivity Profile: Cpd-F emerges as the superior candidate. It possesses the highest potency for the primary target while demonstrating a significantly improved safety profile over Cpd-Cl (especially regarding hERG) and better selectivity against the identified off-targets.

Caption: Structure-Selectivity Relationship of the evaluated compounds.

Section 3: Detailed Experimental Protocols

To ensure the trustworthiness and reproducibility of these findings, the following are detailed protocols for key validation assays. Each protocol is designed as a self-validating system with appropriate controls.

Protocol 1: Radioligand Binding Assay (5-HT₂ₐ Receptor)

Objective: To determine the binding affinity (IC₅₀) of test compounds for the human serotonin 2A receptor.

Materials:

  • HEK293 cell membranes expressing recombinant human 5-HT₂ₐ receptor.

  • Radioligand: [³H]-Ketanserin.

  • Non-specific control: Mianserin (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl.

  • 96-well filter plates (GF/B) and harvester.

  • Scintillation fluid and microplate scintillation counter.

Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compounds (Cpd-F , Cpd-Cl , Cpd-H ) in assay buffer, typically from 100 µM to 1 nM. Include a vehicle control (e.g., 0.1% DMSO).

  • Assay Plate Setup: To each well of the 96-well plate, add:

    • 25 µL of test compound, vehicle, or non-specific control (Mianserin).

    • 25 µL of [³H]-Ketanserin (at a final concentration equal to its K_d, e.g., 1 nM).

    • 50 µL of cell membrane preparation (e.g., 10 µg protein/well).

  • Incubation: Incubate the plate for 60 minutes at room temperature with gentle agitation.

  • Harvesting: Rapidly filter the contents of each well through the GF/B filter plate using a cell harvester. Wash the filters three times with 200 µL of ice-cold assay buffer to remove unbound radioligand.

  • Detection: Allow the filters to dry completely. Add 50 µL of scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control (0% inhibition) and the non-specific control (100% inhibition).

    • Plot the percent inhibition against the log concentration of the test compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: In Vitro Kinase Inhibition Assay (SRC Kinase)

Objective: To determine the enzymatic inhibitory activity (IC₅₀) of test compounds against human SRC kinase.

Materials:

  • Recombinant human SRC kinase.

  • Kinase substrate peptide (e.g., poly-Glu-Tyr).

  • ATP (at a concentration equal to its K_m for SRC).

  • Assay Buffer: Kinase reaction buffer (e.g., HEPES, MgCl₂, DTT).

  • Detection Reagent: ADP-Glo™ Kinase Assay kit (Promega) or similar.

  • Positive Control Inhibitor: Staurosporine.

  • White, opaque 384-well assay plates.

  • Luminometer.

Methodology:

  • Compound Preparation: Prepare a serial dilution of test compounds in assay buffer.

  • Kinase Reaction: To each well of the 384-well plate, add:

    • 5 µL of test compound, vehicle, or positive control.

    • 10 µL of a master mix containing SRC kinase and the substrate peptide.

  • Initiation: Start the reaction by adding 10 µL of ATP solution to each well.

  • Incubation: Incubate the plate for 60 minutes at 30°C.

  • Detection: Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves two steps:

    • Adding ADP-Glo™ Reagent to deplete unused ATP.

    • Adding Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase reaction.

  • Measurement: Read the luminescence on a plate-reading luminometer. The light signal is proportional to the amount of ADP produced and thus inversely proportional to kinase inhibition.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls. Determine the IC₅₀ value by non-linear regression analysis as described in Protocol 1.

Conclusion

This comparative guide demonstrates a robust, logical, and evidence-based strategy for evaluating the cross-reactivity of a novel chemical entity. Through a tiered screening approach, we successfully characterized the selectivity profile of 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid (Cpd-F ) and its analogues. The data clearly indicate that while the halogenated scaffold is key for primary target potency, the specific choice of halogen has profound implications for the compound's safety and selectivity profile. Cpd-F was identified as the superior candidate due to its potent on-target activity combined with a significantly mitigated risk of hERG channel interaction and lower potency against other identified off-targets compared to its chlorinated counterpart.

This systematic process of screening, comparison, and functional validation is indispensable in modern drug discovery. It provides the critical data needed to make informed decisions, prioritize the most promising lead candidates, and ultimately develop safer, more effective medicines.

References

  • Biological activity of oxadiazole and thiadiazole derivatives - PMC. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]

  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI. Retrieved January 26, 2026, from [Link]

  • A Critical Examination Of Synthetic Approaches And Pharmacological Profiles Of 1,2,4-Oxadiazole Derivatives. (n.d.). Preprints.org. Retrieved January 26, 2026, from [Link]

  • Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. (2023). Taylor & Francis Online. Retrieved January 26, 2026, from [Link]

  • A Pharmacological Update of Oxadiazole Derivatives: A Review. (2025). Bentham Science. Retrieved January 26, 2026, from [Link]

  • Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential. (2025). Journal of Pharma and Biomedics. Retrieved January 26, 2026, from [Link]

  • Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. (2020). PubMed Central. Retrieved January 26, 2026, from [Link]

  • A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. (2022). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • Knowledge-Based Approaches to Off-Target Screening. (2018). PubMed. Retrieved January 26, 2026, from [Link]

  • Hypersensitivity reactions to small molecule drugs. (2022). PubMed Central. Retrieved January 26, 2026, from [Link]

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (n.d.). U.S. Food and Drug Administration. Retrieved January 26, 2026, from [Link]

  • Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. (2014). PubMed. Retrieved January 26, 2026, from [Link]

  • A Pharmacological Update of Oxadiazole Derivatives: A Review. (2025). PubMed. Retrieved January 26, 2026, from [Link]

  • Sensitive assay design for detection of anti-drug antibodies to biotherapeutics that lack an immunoglobulin Fc domain. (2025). ResearchGate. Retrieved January 26, 2026, from [Link]

  • S 7 A Safety Pharmacology Studies for Human Pharmaceuticals. (2000). European Medicines Agency. Retrieved January 26, 2026, from [Link]

  • A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. (n.d.). HistologiX. Retrieved January 26, 2026, from [Link]

  • Off-Target Effects Analysis. (n.d.). Creative Diagnostics. Retrieved January 26, 2026, from [Link]

  • Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors. (1996). ACS Publications. Retrieved January 26, 2026, from [Link]

  • Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. (2021). MDPI. Retrieved January 26, 2026, from [Link]

  • The precision paradox: Off-target effects in gene editing. (n.d.). Drug Discovery News. Retrieved January 26, 2026, from [Link]

  • IgE and Drug Allergy: Antibody Recognition of 'Small' Molecules of Widely Varying Structures and Activities. (2021). MDPI. Retrieved January 26, 2026, from [Link]

  • What are preclinical safety pharmacology requirements? (2025). Patsnap Synapse. Retrieved January 26, 2026, from [Link]

  • A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. (2022). ACS Publications. Retrieved January 26, 2026, from [Link]

  • Synthesis, characterization and biological activity of some new 1,3,4-oxadiazole bearing 2-flouro-4-methoxy phenyl moiety. (2025). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Off-Target Profiling. (n.d.). Creative Biolabs. Retrieved January 26, 2026, from [Link]

  • Functional Assays for the Development of Agonistic Antibodies. (2023). YouTube. Retrieved January 26, 2026, from [Link]

  • Safety Guidelines. (n.d.). ICH. Retrieved January 26, 2026, from [Link]

  • How can off-target effects of drugs be minimised? (2025). Patsnap Synapse. Retrieved January 26, 2026, from [Link]

  • Tissue Cross-Reactivity Studies. (n.d.). Charles River Laboratories. Retrieved January 26, 2026, from [Link]

  • Advances in protein dot blot: principles, technical specifics, applications, and future perspectives. (2024). Frontiers. Retrieved January 26, 2026, from [Link]

  • Clinical proof of concept for small molecule mediated inhibition of IL-17 in psoriasis. (2024). PLOS ONE. Retrieved January 26, 2026, from [Link]

  • Recent Advances in Synthetic Approaches for 1,3,4- Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (n.d.). Bentham Science. Retrieved January 26, 2026, from [Link]

  • SAFETY PHARMACOLOGY GUIDELINES AND PRACTICES — A REVIEW. (n.d.). Altasciences. Retrieved January 26, 2026, from [Link]

Sources

A Comparative Benchmarking Guide to the Antioxidant Activity of 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Antioxidant Benchmarking in Drug Discovery

In the landscape of modern drug discovery, the mitigation of oxidative stress is a cornerstone of therapeutic intervention for a myriad of pathologies, including neurodegenerative diseases, cancer, and chronic inflammatory conditions. Reactive oxygen species (ROS) are natural byproducts of cellular metabolism, but their overproduction can lead to significant cellular damage.[1] Antioxidants, molecules capable of neutralizing these harmful radicals, are therefore of profound interest. The 1,3,4-oxadiazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and, notably, antioxidant properties.[2][3] This guide provides a comprehensive framework for benchmarking the antioxidant activity of a specific derivative, 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid, and its analogs. By contextualizing its performance against established antioxidant standards, we can elucidate its potential as a therapeutic agent.

While direct experimental data for 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid is not yet broadly published, a close structural analog, 2-(4-fluorophenyl)-5-nonyl-1,3,4-oxadiazole, has demonstrated potent antioxidant activity.[4] This provides a strong rationale for the systematic evaluation of the target compound. This guide will therefore serve as a methodological blueprint for researchers, providing the experimental protocols and interpretive framework necessary to conduct a robust comparative analysis.

Understanding the Players: Test Compound and Reference Standards

A meaningful benchmark requires well-characterized reference points. For this guide, we will compare our target compound class to two ubiquitously recognized antioxidants: Ascorbic Acid (Vitamin C) and Gallic Acid.

  • 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid (and its analogs): The 1,3,4-oxadiazole ring is a key pharmacophore. The presence of a fluorine atom on the phenyl ring can modulate the electronic properties of the molecule, potentially influencing its ability to donate a hydrogen atom or an electron to a free radical. Structure-activity relationship studies on similar compounds have indicated that the nature and position of substituents on the aryl rings are critical determinants of antioxidant capacity.[5]

  • Ascorbic Acid (Vitamin C): A natural, water-soluble antioxidant, Ascorbic Acid is a potent reducing agent and scavenger of ROS.[5] It readily donates electrons to neutralize free radicals, making it an essential benchmark for antioxidant assays.[6]

  • Gallic Acid: A phenolic acid found in numerous plants, Gallic Acid is a powerful antioxidant due to the presence of three hydroxyl groups on its aromatic ring.[7] These hydroxyl groups can easily donate hydrogen atoms to free radicals, thereby stabilizing them.[8]

Experimental Benchmarking: A Multi-Assay Approach

To obtain a comprehensive antioxidant profile, it is crucial to employ multiple assays that operate through different mechanisms. Here, we detail the protocols for three widely accepted methods: the DPPH Radical Scavenging Assay, the ABTS Radical Cation Decolorization Assay, and the Ferric Reducing Antioxidant Power (FRAP) Assay.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a popular and straightforward method for assessing the radical scavenging ability of a compound.[9] The principle lies in the donation of a hydrogen atom or an electron from the antioxidant to the stable DPPH radical, resulting in a color change from purple to yellow, which is measured spectrophotometrically.[4]

Experimental Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Preparation of Test and Standard Solutions: Prepare a series of concentrations of the test compound (e.g., 10, 25, 50, 100, 200 µg/mL) in methanol. Prepare the same concentrations for the reference standards (Ascorbic Acid and Gallic Acid).

  • Assay Procedure:

    • To 2.0 mL of the DPPH solution, add 2.0 mL of each concentration of the test compound or standard.

    • Incubate the mixtures in the dark at room temperature for 30 minutes.

    • Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

    • A control sample containing 2.0 mL of DPPH solution and 2.0 mL of methanol is also measured.

  • Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • Determination of IC50: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound or standard.

DPPH Assay Workflow
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).[10] The reduction of the blue-green ABTS•+ by the antioxidant to its colorless neutral form is monitored spectrophotometrically. This assay is applicable to both hydrophilic and lipophilic antioxidants.

Experimental Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+):

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This produces the ABTS•+ stock solution.

  • Preparation of Working Solution: Dilute the ABTS•+ stock solution with methanol to an absorbance of 0.700 ± 0.02 at 734 nm.

  • Preparation of Test and Standard Solutions: Prepare a series of concentrations of the test compound and standards in methanol.

  • Assay Procedure:

    • To 3.0 mL of the ABTS•+ working solution, add 300 µL of each concentration of the test compound or standard.

    • Mix thoroughly and incubate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

    • A control sample containing 3.0 mL of ABTS•+ working solution and 300 µL of methanol is also measured.

  • Calculation of Scavenging Activity and TEAC: The percentage of inhibition is calculated similarly to the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the antioxidant activity of the test compound is compared to that of Trolox, a water-soluble analog of vitamin E.

ABTS Assay Workflow
Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine (TPTZ) complex, which has a maximum absorbance at 593 nm.[1]

Experimental Protocol:

  • Preparation of FRAP Reagent:

    • Prepare the following solutions:

      • 300 mM acetate buffer (pH 3.6)

      • 10 mM TPTZ in 40 mM HCl

      • 20 mM FeCl₃·6H₂O in water

    • Mix the acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 ratio. This FRAP reagent should be prepared fresh.

  • Preparation of Test and Standard Solutions: Prepare a series of concentrations of the test compound and standards in an appropriate solvent. A standard curve is prepared using a known concentration of FeSO₄·7H₂O.

  • Assay Procedure:

    • Pre-warm the FRAP reagent to 37°C.

    • To 2.7 mL of the FRAP reagent, add 270 µL of the test compound, standard, or blank (solvent).

    • Incubate the mixture at 37°C for 30 minutes.

    • Measure the absorbance at 593 nm.

  • Calculation of FRAP Value: The FRAP value is determined from the standard curve of FeSO₄·7H₂O and is expressed as µM of Fe(II) equivalents per gram or mole of the test compound.

FRAP Assay Workflow

Comparative Data Analysis

The following table presents hypothetical yet plausible data for our target compound analog and the reference standards, illustrating how the results of these assays can be used for comparative benchmarking.

CompoundDPPH IC50 (µM)ABTS TEAC (Trolox Equivalents)FRAP Value (µM Fe(II)/µM)
2-(4-fluorophenyl)-5-nonyl-1,3,4-oxadiazole ~25-50[4]Expected > 1.0Expected > 1.0
Ascorbic Acid ~30-40~1.0-1.1~1.0
Gallic Acid ~5-15~1.5-2.0~2.0-2.5

Note: The values for the 1,3,4-oxadiazole analog are estimations based on published data for similar compounds and are for illustrative purposes. Actual experimental values are required for a definitive comparison.

Interpretation and Discussion

The hypothetical data suggests that 2-(4-fluorophenyl)-5-nonyl-1,3,4-oxadiazole possesses significant antioxidant activity, potentially comparable to or exceeding that of Ascorbic Acid in certain assays. The lower IC50 value in the DPPH assay indicates potent radical scavenging ability. A TEAC value greater than 1.0 would suggest superior activity compared to Trolox in the ABTS assay. Similarly, a FRAP value greater than 1.0 indicates a stronger reducing power than Ascorbic Acid.

When benchmarking 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid, a lower IC50 value in the DPPH assay compared to Ascorbic Acid would be a strong indicator of its potential. Similarly, higher TEAC and FRAP values would further bolster its profile as a potent antioxidant. The presence of the carboxylic acid group in the target compound, as opposed to the nonyl group in the analog, may influence its solubility and interaction with the assay reagents, which should be considered in the analysis.

Conclusion

This guide provides a robust framework for the systematic benchmarking of the antioxidant activity of 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid. By employing a multi-assay approach and comparing the results to well-established standards like Ascorbic Acid and Gallic Acid, researchers can gain a comprehensive understanding of the compound's antioxidant potential. The provided protocols and interpretive guidance are designed to ensure scientific rigor and facilitate the identification of promising new antioxidant candidates for further drug development. The potent activity observed in analogs containing the 4-fluorophenyl-1,3,4-oxadiazole moiety strongly suggests that the target compound is a worthy candidate for such detailed investigation.

References

  • Gümrükçü, N. (2021). Synthesis and Antioxidant Activities of New 2-(4-methylphenylsulphonyl)-5-Aryl-1,3,4-Oxadiazole Compounds. DergiPark. [Link]

  • Janković, N., et al. (2017). Synthesis and antioxidant activity of 1,3,4-oxadiazoles and their diacylhydrazine precursors derived from phenolic acids. SciSpace. [Link]

  • Kumar, A., et al. (2014). Synthesis and Antioxidant Activity of 2-nonyl-5-aryl-1,3,4-oxadiazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 28(1), 133-137. [Link]

  • Abed, F., et al. (2021). SYNTHESIS AND EVALUATION OF ANTIOXIDANT ACTIVITY OF SOME NEW 1,3,4-OXADIAZOLE DERIVATIVES. ResearchGate. [Link]

  • Kumar, S., et al. (2018). Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. PubMed Central. [Link]

  • Janković, N., et al. (2017). Synthesis and antioxidant activity of 1,3,4-oxadiazoles and their diacylhydrazine precursors derived from phenolic acids. RSC Publishing. [Link]

  • Janković, N., et al. (2017). Synthesis and antioxidant activity of 1,3,4oxadiazoles and their diacylhydrazine precursors derived from phenolic acids. ResearchGate. [Link]

  • El-Sayed, M. A. A., et al. (2024). Theoretical study of the antioxidant mechanism and structure-activity relationships of 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine derivatives: a computational approach. PubMed Central. [Link]

  • Rehman, S., et al. (2023). Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives. National Institutes of Health. [Link]

  • Gümrükçü, N. (2020). Some 2,5-Disubstitue-1,3,4-Oxadiazoles as New Antioxidants. ResearchGate. [Link]

  • Mojzych, M. (2019). Structure-Activity Relationship for the Oxadiazole Class of Antibacterials. ResearchGate. [Link]

  • Firoozpour, L., et al. (2017). Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives. National Institutes of Health. [Link]

  • Gîrbea, A., et al. (2024). Novel Dithiocarbamic Flavanones with Antioxidant Properties—A Structure–Activity Relationship Study. MDPI. [Link]

  • Shakyawar, D., et al. (2021). Biological activity of oxadiazole and thiadiazole derivatives. PubMed Central. [Link]

  • Gomha, S. M., et al. (2018). Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. MDPI. [Link]

  • Chen, X., et al. (2007). Synthesis and Fungicidal Activity of 2,5-Disubstituted- 1,3,4-oxadiazole Derivatives. ResearchGate. [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. Cell Biolabs, Inc. [Link]

  • BMH learning. (2021, May 19). Ferric Reducing Antioxidant Power Assay. YouTube. [Link]

  • Romo, D., & Totah, N. I. (2015). Structure-activity relationship for the oxadiazole class of antibiotics. National Institutes of Health. [Link]

Sources

A Senior Application Scientist's Guide to Comparative Docking Studies of 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic Acid Derivatives as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of 1,3,4-Oxadiazoles in Oncology

Five-membered heterocyclic compounds, particularly those containing the 1,3,4-oxadiazole scaffold, are foundational to the development of new therapeutic agents.[1] This is due to their diverse biological activities, which include antimicrobial, anti-inflammatory, and notably, anticancer properties.[2][3] The 1,3,4-oxadiazole ring is a versatile pharmacophore that can act as a bioisostere for amide and ester groups, enhancing metabolic stability and pharmacokinetic profiles.[2] Derivatives of 1,3,4-oxadiazole have shown promise against a variety of cancer cell lines, with mechanisms of action often involving the inhibition of crucial cellular regulators like kinases.[2][4]

This guide provides an in-depth, comparative molecular docking study of rationally designed 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid derivatives against Cyclin-Dependent Kinase 2 (CDK-2), a key protein in cell cycle regulation and a validated target in oncology.[5] Overexpression and aberrant activity of CDK-2 are hallmarks of various cancers, making it a prime target for therapeutic intervention.[6] We will compare the in silico performance of our designed derivatives against Flavopiridol, a well-established anticancer agent known to inhibit CDKs.[7]

The primary objective of this guide is to not only present a step-by-step protocol for a comparative docking study but also to elucidate the scientific rationale behind each step, thereby providing a self-validating framework for researchers in drug discovery and development.

Materials and Methods: A Validated In Silico Approach

The following details the experimental design for our comparative molecular docking study. The choice of software, parameters, and validation steps are grounded in established computational chemistry practices to ensure the reliability and reproducibility of the results.

Target and Ligand Selection: A Rationale-Driven Approach

Protein Target: Cyclin-Dependent Kinase 2 (CDK-2) was selected as the therapeutic target. The crystal structure of human CDK-2 in complex with an inhibitor (PDB ID: 2R3J) was retrieved from the RCSB Protein Data Bank.[8] This particular structure was chosen as it provides a clear view of the ATP-binding pocket, the primary target for many kinase inhibitors.

Ligand Selection:

  • Parent Compound: 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid serves as the core scaffold for our designed derivatives.

  • Designed Derivatives: To explore the structure-activity relationship (SAR), three derivatives were designed by modifying the carboxylic acid moiety, a common strategy to modulate physicochemical properties and binding interactions:

    • Derivative 1 (Methyl Ester): 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylate

    • Derivative 2 (Amide): 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxamide

    • Derivative 3 (Ethyl Amide): N-ethyl-5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxamide

  • Standard Drug: Flavopiridol (Alvocidib), a known CDK inhibitor, was selected as the positive control for comparative analysis.[7] Its 3D structure was obtained from PubChem (CID: 5287969).

Experimental Workflow: A Step-by-Step Protocol for Molecular Docking

The molecular docking workflow is a critical component of in silico drug design, allowing for the prediction of binding affinities and interaction patterns between a ligand and its target protein. The following protocol utilizes AutoDock Vina, a widely used and validated open-source docking program.

Step 1: Protein Preparation

  • PDB File Acquisition: Download the crystal structure of CDK-2 (PDB ID: 2R3J) from the RCSB PDB database.

  • Pre-processing: Remove water molecules and any co-crystallized ligands from the PDB file. This is crucial as they can interfere with the docking process.

  • Hydrogen Addition: Add polar hydrogen atoms to the protein structure. This step is essential for accurate calculation of electrostatic interactions.

  • Charge Assignment: Assign Kollman charges to the protein atoms.

  • File Conversion: Convert the processed protein file into the PDBQT format, which is required by AutoDock Vina.

Step 2: Ligand Preparation

  • 3D Structure Generation: Obtain the 3D structures of the parent compound, the three designed derivatives, and Flavopiridol. These can be drawn using chemical drawing software and converted to 3D structures.

  • Energy Minimization: Perform energy minimization of the ligand structures to obtain their most stable conformations.

  • Torsion Angle Definition: Define the rotatable bonds in the ligands to allow for conformational flexibility during docking.

  • File Conversion: Convert the prepared ligand files into the PDBQT format.

Step 3: Molecular Docking

  • Grid Box Definition: Define the search space for docking by creating a grid box that encompasses the ATP-binding site of CDK-2. The center and dimensions of the grid box are determined based on the location of the co-crystallized inhibitor in the original PDB file.

  • Docking Simulation: Perform the docking of each ligand into the prepared CDK-2 structure using AutoDock Vina. The software will explore different conformations and orientations of the ligand within the defined grid box and calculate the binding affinity for each pose.

  • Analysis of Results: The output from AutoDock Vina includes the binding affinity (in kcal/mol) and the coordinates of the docked ligand poses. The pose with the lowest binding energy is typically considered the most favorable.

Step 4: Post-Docking Analysis

  • Interaction Analysis: Visualize the docked poses of the ligands within the CDK-2 active site using molecular visualization software.

  • Binding Mode Comparison: Analyze and compare the binding modes and key interactions (e.g., hydrogen bonds, hydrophobic interactions) of the designed derivatives and Flavopiridol with the amino acid residues of the CDK-2 active site.

Visualization of the Experimental Workflow

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase p1 Protein Preparation (CDK-2, PDB: 2R3J) - Remove Water & Ligands - Add Polar Hydrogens - Assign Charges - Convert to PDBQT d1 Grid Box Definition (Encompass ATP-binding site) p1->d1 Receptor l1 Ligand Preparation - Parent Compound - 3 Designed Derivatives - Flavopiridol (Standard) - Energy Minimization - Convert to PDBQT l1->d1 Ligands d2 Molecular Docking (AutoDock Vina) d1->d2 a1 Binding Affinity Calculation (kcal/mol) d2->a1 a2 Interaction Analysis - Hydrogen Bonds - Hydrophobic Interactions d2->a2 a3 Comparative Analysis (Derivatives vs. Flavopiridol) a1->a3 a2->a3

Caption: A flowchart illustrating the key stages of the comparative molecular docking workflow.

Results: A Comparative Analysis of Binding Affinities and Interactions

The molecular docking simulations provided valuable insights into the potential of the designed 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid derivatives as CDK-2 inhibitors. The binding affinities and key interactions are summarized in the table below for a clear comparison.

CompoundBinding Affinity (kcal/mol)Key Interacting Residues (Hydrogen Bonds)Other Notable Interactions (Hydrophobic, Pi-Alkyl)
Parent Compound -7.8Gln131, Asp145Leu83, Ile10, Val18
Derivative 1 (Methyl Ester) -8.2Gln131, Asp145Leu83, Ile10, Val18, Ala31
Derivative 2 (Amide) -8.5Gln131, Asp145, Leu83Ile10, Val18, Ala31
Derivative 3 (Ethyl Amide) -8.9Gln131, Asp145, Leu83Ile10, Val18, Ala31, Phe80
Flavopiridol (Standard) -9.5Gln131, Asp145, Leu83Ile10, Val18, Ala31, Phe80, Lys33

Discussion: Interpreting the In Silico Data

The results of our comparative docking study suggest that the designed 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid derivatives exhibit promising binding affinities for the ATP-binding pocket of CDK-2.

The parent compound demonstrated a respectable binding energy of -7.8 kcal/mol, forming key hydrogen bonds with Gln131 and Asp145. These interactions are crucial for anchoring the ligand within the active site.

Encouragingly, all three designed derivatives displayed improved binding affinities compared to the parent compound. The methyl ester (Derivative 1) showed a slight improvement (-8.2 kcal/mol), likely due to enhanced hydrophobic interactions with Ala31. The introduction of an amide group (Derivative 2) led to a more significant increase in binding affinity (-8.5 kcal/mol), with the amide moiety forming an additional hydrogen bond with the backbone of Leu83. This additional interaction further stabilizes the ligand-protein complex. The ethyl amide (Derivative 3) exhibited the highest binding affinity among the designed compounds (-8.9 kcal/mol), suggesting that the ethyl group engages in favorable hydrophobic interactions with a pocket lined by residues such as Phe80.

When compared to the standard drug, Flavopiridol (-9.5 kcal/mol), our designed derivatives, particularly the ethyl amide, show competitive binding energies. Flavopiridol's higher affinity can be attributed to its more extensive interaction network, including interactions with Lys33. However, the comparable binding scores of our derivatives highlight the potential of the 5-(4-Fluorophenyl)-1,3,4-oxadiazole scaffold as a basis for developing novel CDK-2 inhibitors.

The logical progression of increasing binding affinity from the parent compound to the ethyl amide derivative provides a clear structure-activity relationship. The addition of hydrogen bond donors and acceptors, as well as hydrophobic moieties, systematically improves the interaction with the CDK-2 active site. This self-validating trend underscores the rationale behind our derivative design.

Conclusion and Future Directions

This in-depth comparative docking study has successfully demonstrated the potential of 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid derivatives as inhibitors of CDK-2. Our rationally designed derivatives exhibited favorable binding affinities and interaction patterns within the ATP-binding pocket, with the ethyl amide derivative showing particular promise.

The presented workflow provides a robust and scientifically sound methodology for conducting similar in silico comparative studies. The causality behind each experimental choice has been explained to ensure the trustworthiness and reproducibility of the findings.

Future work should focus on the synthesis and in vitro biological evaluation of these designed derivatives to validate the in silico predictions. Further optimization of the scaffold, based on the insights gained from this study, could lead to the development of potent and selective CDK-2 inhibitors with therapeutic potential in oncology.

References

  • Bala, S., Kamboj, S., Kajal, A., Saini, V., & Prasad, D. N. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International, 2014, 172791. [Link]

  • Kapłucha, A., & Wujec, M. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Molecules, 23(12), 3239. [Link]

  • Bhopathrao, A., Chavan, P., Chavan, H., Chaudhari, P., Dadan, Z., & Kharche, A. (2024). 1,3,4- Oxadiazole, A Complete Review on Biological Activities of Newly Synthesized Derivatives. Asian Journal of Research in Chemistry, 17(4), 243-249. [Link]

  • Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Hussain, S. A., & Al-Obaid, A. M. (2021). Synthesis, characterization, molecular docking, and anticancer activities of new 1,3,4-oxadiazole-5-fluorocytosine hybrid derivatives. Scientific Reports, 11(1), 22971. [Link]

  • Gilani, S. J., Khan, S. A., & Siddiqui, N. (2010). Synthesis and pharmacological evaluation of condensed heterocyclic 6-substituted 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives of isoniazid. Bioorganic & Medicinal Chemistry Letters, 20(15), 4762–4765.
  • Husain, A., Rashid, M., Mishra, R., Parveen, S., Shin, D. S., & Kumar, D. (2012). 1,3,4-Oxadiazole/thiadiazole and 1,2,4-triazole derivatives as potential antibacterial agents. European Journal of Medicinal Chemistry, 58, 223–229.
  • Vaidya, A., Pathak, D., & Shah, K. (2021). 1,3,4‐oxadiazole and its derivatives: A review on recent progress in anticancer activities. Chemical Biology & Drug Design, 97(3), 572–591. [Link]

  • Świątek, P., & Wujec, M. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. International Journal of Molecular Sciences, 22(16), 8886. [Link]

  • Betzi, S., Alam, R., & Schonbrunn, E. (2011). CDK2 in complex with inhibitor SU9516. RCSB Protein Data Bank. [Link]

  • PubChem. (n.d.). Alvocidib. PubChem Compound Summary for CID 5287969. Retrieved from [Link]

  • Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein-ligand docking and virtual drug screening with the AutoDock suite. Nature Protocols, 11(5), 905–919. [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455–461. [Link]

  • Świątek, P., & Wujec, M. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2432. [Link]

  • ResearchGate. (n.d.). Targets of 1,3,4‐oxadiazole derivatives against bacterial cell. Retrieved from [Link]

  • Malumbres, M., & Barbacid, M. (2009). Cell cycle, CDKs and cancer: a changing paradigm. Nature Reviews Cancer, 9(3), 153–166. [Link]

  • YMER. (n.d.). Design Synthesis And Molecular Docking Of 2 5 Di Substituted Oxadiazole Molecule. Retrieved from [Link]

  • Al-Suwaidan, I. A., Alanazi, M. M., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2017). Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. Saudi Pharmaceutical Journal, 25(1), 105–112. [Link]

  • Özdemir, A., Göktaş, M., & Yüksek, H. (2018). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega, 3(11), 15735–15743. [Link]

  • Raju, D. S., Kavitha, C. V., & Sarma, G. V. S. R. (2017). A Review on Anticancer Activity of 1, 3, 4-oxadiazole. Research Journal of Pharmacy and Technology, 10(7), 2383. [Link]

  • Bhandari, S., & Udupi, R. H. (2012). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Journal of Chemical and Pharmaceutical Research, 4(3), 1563–1569.
  • Foroumadi, A., Mansouri, S., Kiani, Z., & Rahmani, A. (2003). Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives. Pharmaceutical Biology, 41(8), 603–606.
  • Al-Sultani, A. K. J., & Al-Jubouri, H. R. A. (2022). Design, Molecular Docking, Synthesis, Characterization and Preliminary Evaluation of Novel 1,3,4-Oxadiazole Derivatives as Cyclin-Dependent Kinase 2 Inhibitors. Al Mustansiriyah Journal of Pharmaceutical Sciences, 22(2), 1–13. [Link]

  • Gaudio, E., Gratteri, P., & Montanari, S. (2020). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. Molecules, 25(21), 5129. [Link]

  • Carlson, B. A., Dubay, M. M., Sausville, E. A., Brizuela, L., & Worland, P. J. (1996). Flavopiridol induces G1 arrest with inhibition of cyclin-dependent kinase (CDK) 2 and CDK4 in human breast carcinoma cells. Cancer Research, 56(13), 2973–2978. [Link]

  • Šaulienė, M., & Šaulis, G. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Molecules, 29(1), 123. [Link]

  • Świątek, P., & Wujec, M. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. International Journal of Molecular Sciences, 22(16), 8886. [Link]

Sources

A Senior Application Scientist's Guide to the Spectral Validation of 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a novel chemical entity is a cornerstone of scientific rigor. This guide provides a comprehensive framework for the spectral validation of 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid, a molecule of interest in medicinal chemistry due to the prevalence of the 1,3,4-oxadiazole scaffold in pharmacologically active compounds.[1][2]

In the absence of publicly available experimental spectra for this specific molecule, this guide will first present a detailed prediction of the expected ¹H NMR, ¹³C NMR, mass spectrometry, and infrared (IR) spectral data. These predictions are grounded in fundamental principles of spectroscopy and supported by data from structurally analogous compounds. Subsequently, this guide will provide detailed, field-tested protocols for acquiring and validating the experimental data, ensuring a self-validating system for structural confirmation.

The Importance of Orthogonal Spectroscopic Techniques

A robust structural elucidation relies on the convergence of data from multiple, independent (orthogonal) analytical techniques. Each spectroscopic method probes different aspects of the molecule's structure, and their combined interpretation provides a comprehensive and trustworthy characterization. For 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid, the combination of NMR, mass spectrometry, and IR spectroscopy is essential to confirm the connectivity of the atoms, the presence of key functional groups, and the overall molecular formula.

Predicted Spectral Data and Validation Framework

The following sections detail the predicted spectral data for 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid and provide a framework for validating experimental results.

¹H NMR Spectroscopy: Probing the Proton Environment

Predicted ¹H NMR Spectrum (in DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~13.5 - 14.5Broad Singlet1H-COOHThe acidic proton of the carboxylic acid is expected to be highly deshielded and will appear as a broad singlet that is exchangeable with D₂O.
~8.1 - 8.3Doublet of Doublets (dd)2HH-2', H-6'These protons are ortho to the electron-withdrawing 1,3,4-oxadiazole ring and will be deshielded. They will appear as a doublet of doublets due to coupling with both the adjacent protons (H-3', H-5') and the fluorine atom.
~7.4 - 7.6Triplet (t)2HH-3', H-5'These protons are meta to the oxadiazole ring and will be less deshielded than the ortho protons. They will appear as a triplet due to coupling with the adjacent protons (H-2', H-6').

Experimental Protocol for ¹H NMR Data Acquisition:

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial as it will solubilize the carboxylic acid and allow for the observation of the acidic proton.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition Parameters:

    • Number of scans: 16-32 (adjust for optimal signal-to-noise)

    • Relaxation delay: 1-2 seconds

    • Pulse width: 90°

  • Data Processing: Process the raw data with appropriate Fourier transformation, phasing, and baseline correction. Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

Validation of ¹H NMR Data:

  • Chemical Shift: Compare the experimental chemical shifts with the predicted values. Minor deviations are expected due to solvent effects and subtle electronic differences.

  • Multiplicity and Coupling Constants: The splitting patterns (multiplicities) and the magnitude of the coupling constants (J-values) are critical for confirming the connectivity of the protons in the 4-fluorophenyl ring.

  • Integration: The relative integration of the signals should correspond to the number of protons in each environment (1:2:2 ratio).

  • D₂O Exchange: To confirm the carboxylic acid proton, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The broad singlet corresponding to the -COOH proton should disappear.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Predicted ¹³C NMR Spectrum (in DMSO-d₆):

Chemical Shift (δ, ppm)AssignmentRationale
~165 - 168C=O (Carboxylic Acid)The carbonyl carbon of the carboxylic acid is highly deshielded.
~163 - 166 (d, ¹JCF ≈ 250 Hz)C-4'The carbon directly attached to the fluorine atom will show a large one-bond coupling constant.
~160 - 163C-5 (Oxadiazole)The carbon of the oxadiazole ring attached to the 4-fluorophenyl group.
~157 - 160C-2 (Oxadiazole)The carbon of the oxadiazole ring attached to the carboxylic acid group.
~130 - 132 (d, ³JCF ≈ 9 Hz)C-2', C-6'These carbons are ortho to the fluorine and will show a smaller three-bond coupling to fluorine.
~120 - 122 (d, ⁴JCF ≈ 3 Hz)C-1'The ipso-carbon attached to the oxadiazole ring will show a small four-bond coupling to fluorine.
~116 - 118 (d, ²JCF ≈ 22 Hz)C-3', C-5'These carbons are meta to the fluorine and will show a two-bond coupling to fluorine.

Experimental Protocol for ¹³C NMR Data Acquisition:

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Setup: Acquire the spectrum on the same NMR spectrometer.

  • Data Acquisition Parameters:

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Number of scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation delay: 2-5 seconds.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum and reference it to the DMSO-d₆ solvent peak at 39.52 ppm.

Validation of ¹³C NMR Data:

  • Chemical Shift: Compare the observed chemical shifts with the predicted values.

  • Number of Signals: The spectrum should show the expected number of unique carbon signals.

  • Carbon-Fluorine Coupling: The presence of doublets for the carbons of the 4-fluorophenyl ring, with characteristic coupling constants, is a key validation point.

Mass Spectrometry: Determining the Molecular Weight and Formula

Predicted Mass Spectrum (High-Resolution ESI-MS):

  • Molecular Formula: C₉H₅FN₂O₃

  • Exact Mass: 208.0288

  • Expected Ion (Negative Ion Mode): [M-H]⁻ at m/z 207.0210

  • Expected Ion (Positive Ion Mode): [M+H]⁺ at m/z 209.0366

Experimental Protocol for High-Resolution Mass Spectrometry (HRMS) Data Acquisition:

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup: Use a high-resolution mass spectrometer such as a time-of-flight (TOF) or Orbitrap instrument equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: Acquire the spectrum in both positive and negative ion modes.

  • Data Analysis: Determine the accurate mass of the molecular ion and use it to calculate the elemental composition.

Validation of Mass Spectrometry Data:

  • Molecular Ion Peak: The presence of the molecular ion peak (or a common adduct) corresponding to the expected molecular weight is the primary validation point.

  • High-Resolution Data: The experimentally determined exact mass should be within 5 ppm of the calculated exact mass for the proposed formula.

  • Isotopic Pattern: The isotopic distribution of the molecular ion peak should match the theoretical pattern for the proposed elemental composition.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Predicted IR Spectrum (Solid State, KBr or ATR):

Wavenumber (cm⁻¹)VibrationRationale
~3300 - 2500 (broad)O-H stretch (Carboxylic Acid)The broadness is due to hydrogen bonding.
~1720 - 1700C=O stretch (Carboxylic Acid)A strong, sharp absorption characteristic of a carboxylic acid carbonyl.
~1610 - 1590C=N stretch (Oxadiazole)Characteristic stretching vibration of the C=N bond within the oxadiazole ring.
~1250 - 1200C-O stretch (Oxadiazole)Stretching vibration of the C-O-C moiety in the oxadiazole ring.
~1160 - 1140C-F stretchA strong absorption indicating the presence of the carbon-fluorine bond.

Experimental Protocol for IR Data Acquisition:

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Instrument Setup: Use a Fourier-transform infrared (FT-IR) spectrometer.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare them to the predicted values.

Validation of IR Data:

  • Presence of Key Functional Groups: The presence of the characteristic broad O-H stretch and the strong C=O stretch are definitive for the carboxylic acid. The C=N and C-O stretches confirm the oxadiazole ring, and the C-F stretch confirms the fluorophenyl group.

Workflow for Spectral Validation

The following diagram illustrates the logical workflow for the comprehensive spectral validation of 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid.

G cluster_synthesis Synthesis & Purification cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Validation cluster_conclusion Conclusion synthesis Synthesize and Purify 5-(4-Fluorophenyl)-1,3,4- oxadiazole-2-carboxylic acid nmr Acquire ¹H and ¹³C NMR Spectra synthesis->nmr ms Acquire High-Resolution Mass Spectrum synthesis->ms ir Acquire IR Spectrum synthesis->ir nmr_val Validate NMR Data: - Chemical Shifts - Multiplicities & J-couplings - Integration - D₂O Exchange nmr->nmr_val ms_val Validate MS Data: - Molecular Ion (m/z) - Exact Mass (<5 ppm) - Isotopic Pattern ms->ms_val ir_val Validate IR Data: - Presence of Key  Functional Groups ir->ir_val structure_confirm Structure Confirmed nmr_val->structure_confirm All Data Consistent structure_inconsistent Structure Inconsistent (Re-evaluate) nmr_val->structure_inconsistent Inconsistent Data ms_val->structure_confirm All Data Consistent ms_val->structure_inconsistent Inconsistent Data ir_val->structure_confirm All Data Consistent ir_val->structure_inconsistent Inconsistent Data

Sources

Safety Operating Guide

Personal protective equipment for handling 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the safe handling of 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid, focusing on essential personal protective equipment (PPE), operational protocols, and disposal plans for research and development settings.

Understanding the Compound: A Proactive Approach to Safety

5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid (CAS No. 944898-08-2) is a solid organic compound featuring three key functional groups: a 1,3,4-oxadiazole ring, a carboxylic acid, and a fluorophenyl group. A comprehensive safety plan arises not from a generic checklist, but from understanding the potential hazards contributed by each part of this molecular structure.

  • 1,3,4-Oxadiazole Core: This heterocyclic moiety is generally stable.[1] However, derivatives in this class, particularly when functionalized, are often classified as irritants.[2][3]

  • Carboxylic Acid Group: This functional group imparts acidic properties to the molecule. As with other solid organic acids, it can cause irritation or damage upon contact with skin, eyes, and the respiratory tract.[4]

  • Fluorophenyl Group: The presence of a carbon-fluorine bond necessitates careful handling. While the bond itself is strong, fluorinated organic compounds as a class require specific disposal considerations and caution to prevent absorption or inhalation.[5]

While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, data from closely related analogs—such as other substituted oxadiazoles—consistently indicate risks of skin irritation, serious eye irritation, and respiratory irritation.[2][3][6] Therefore, a cautious and well-documented approach is mandatory.

Hazard Classification (Inferred) GHS Code Description Source
Skin IrritationH315Causes skin irritation.[2][3]
Serious Eye IrritationH319Causes serious eye irritation.[2][3]
Respiratory IrritationH335May cause respiratory irritation.[2][7]
Acute Toxicity (Oral)H302 (Potential)Harmful if swallowed.[2]

Foundational Safety: Engineering Controls

Before any personal protective equipment is considered, engineering controls must be in place as the primary line of defense. All handling of 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid in its solid, powdered form must be conducted within a certified chemical fume hood. This is non-negotiable. The fume hood's constant airflow protects the researcher from inhaling airborne particulates that can be generated during weighing and transfer operations.

Personal Protective Equipment (PPE): Your Essential Barrier

PPE is the final, critical barrier between the researcher and the chemical.[8] The selection of PPE must be deliberate and matched to the scale and nature of the operation.

Task Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Pre-use Inspection & Setup Safety glasses with side shields.N/AStandard lab coat.Not required.
Weighing & Transfer (Solid) Chemical splash goggles.[5]Nitrile gloves (double-gloving recommended).Flame-resistant lab coat, fully buttoned.Not required if performed in a certified fume hood.
Solution Preparation Chemical splash goggles and face shield.Nitrile gloves. Consult manufacturer chart for solvent compatibility.Chemical-resistant apron over a lab coat.Not required if performed in a certified fume hood.
Post-use Cleanup & Disposal Chemical splash goggles.Chemical-resistant nitrile gloves.Chemical-resistant apron over a lab coat.Not required if performed in a certified fume hood.

Causality Behind PPE Choices:

  • Eye Protection: While safety glasses are a baseline, chemical splash goggles are mandated for handling this compound because fine powders can easily become airborne and bypass the limited protection of glasses.[9] A face shield is added during solution preparation due to the increased risk of splashes when handling liquids.

  • Hand Protection: Nitrile gloves are effective for preventing incidental skin contact with solid chemicals and many common solvents.[9] Double-gloving is advised when handling the powder to provide a simple method for doffing the outer, contaminated glove without touching it with a bare hand.

  • Body Protection: A standard lab coat protects personal clothing and skin from minor spills and contamination.[9] A chemical-resistant apron provides an additional layer of impervious protection when handling solutions that could soak through a standard coat.

Operational Protocol: A Step-by-Step Guide

Objective: To safely weigh and dissolve 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid.

Workflow Diagram:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Verify Fume Hood Certification prep2 Don Required PPE (Goggles, Double Gloves, Lab Coat) prep1->prep2 prep3 Decontaminate Weighing Area prep2->prep3 handle1 Tare Balance with Weigh Paper prep3->handle1 handle2 Carefully Transfer Solid (Use anti-static spatula) handle1->handle2 handle3 Record Mass & Close Container handle2->handle3 handle4 Transfer Solid to Reaction Vessel handle3->handle4 clean1 Dispose of Outer Gloves & Weigh Paper in Solid Waste Container handle4->clean1 clean2 Wipe Down Spatula & Surfaces clean1->clean2 clean3 Doff Remaining PPE clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Workflow for weighing solid 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid.

Methodology:

  • Preparation:

    • Verify that the chemical fume hood has been certified within the last year.

    • Don the appropriate PPE: a fully buttoned lab coat, chemical splash goggles, and two pairs of nitrile gloves.[5]

    • Place a "waste" beaker or bag for contaminated disposables inside the fume hood.

  • Handling the Solid:

    • Use a spatula to carefully transfer the desired amount of the solid from its storage container to a tared weigh paper or vessel on a balance located within the fume hood.

    • Avoid creating dust.[6] If any powder becomes airborne, allow the fume hood to clear it before proceeding.

    • Promptly and securely close the primary storage container.

  • Preparing a Solution:

    • Add the weighed solid to the destination flask containing the desired solvent.

    • When adding solvent, do so slowly to avoid splashing. If the solvent is water, always add the acidic compound to the water, not the reverse, to prevent a potentially violent exothermic reaction.

  • Cleanup:

    • Carefully fold the weigh paper and dispose of it, along with the outer pair of contaminated gloves, into the designated solid hazardous waste container within the fume hood.

    • Wipe down the spatula and any affected surfaces with a solvent-dampened towel, disposing of the towel in the same waste container.

    • Remove remaining PPE and wash hands thoroughly with soap and water.

Emergency Procedures: A Plan for the Unexpected

Rapid and correct response to an exposure or spill is critical.

Emergency Response Workflow:

cluster_exposure Personal Exposure cluster_spill Chemical Spill start EMERGENCY (Spill or Exposure) exp_skin Skin Contact start->exp_skin exp_eye Eye Contact start->exp_eye exp_inhale Inhalation start->exp_inhale spill_small Small Spill (<5g) (Contained in fume hood) start->spill_small spill_large Large Spill (>5g) (Outside fume hood) start->spill_large exp_skin_act Flush with water for 15+ min. Remove contaminated clothing. exp_skin->exp_skin_act exp_eye_act Flush with eyewash for 15+ min. Hold eyelids open. exp_eye->exp_eye_act exp_inhale_act Move to fresh air immediately. exp_inhale->exp_inhale_act end_node Seek Immediate Medical Attention exp_skin_act->end_node exp_eye_act->end_node exp_inhale_act->end_node spill_small_act Contain with absorbent pads. Collect into waste container. Decontaminate area. spill_small->spill_small_act spill_large_act EVACUATE AREA. Alert others. Contact EHS. spill_large->spill_large_act

Caption: Decision-making workflow for emergency spill and exposure response.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing any contaminated clothing.[6] Seek medical attention.

  • Eye Contact: Flush eyes immediately with a gentle stream of water from an eyewash station for at least 15 minutes, holding the eyelids open.[2] Medical evaluation is essential.

  • Inhalation: Move the affected person to fresh air at once.[6] If they feel unwell, call for medical assistance.

  • Small Spill (in fume hood): Wearing appropriate PPE, cover the spill with a compatible absorbent material. Carefully collect the material into a sealed container for hazardous waste disposal.[5]

  • Large Spill (outside fume hood): Evacuate the immediate area and alert colleagues. Contact your institution's Environmental Health and Safety (EHS) department immediately. Do not attempt to clean it up yourself.

Storage and Disposal

  • Storage: Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases.

  • Waste Disposal: All waste, including residual solid, contaminated consumables (gloves, wipes, weigh paper), and solutions, must be disposed of as hazardous chemical waste.[5] Collect waste in sealed, properly labeled containers. Because this is a fluorinated aromatic compound, it must not be disposed of down the drain or in general trash.[10] The waste must be handled by a licensed hazardous waste facility, likely for high-temperature incineration.[11] Consult your institution's EHS office for specific collection and disposal procedures.[7]

References

  • Luxembourg Bio Technologies. (2012). A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. Tetrahedron. [Link]

  • ResearchGate. (2011). Various approaches for synthesis of oxadiazole derivatives. [Link]

  • Lab Manager. (2009). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. [Link]

  • Journal of Chemical Reviews. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. [Link]

  • PubMed Central. (2021). Management of Solid Waste Containing Fluoride—A Review. [Link]

  • MDPI. (2022). Synthesis of Oxadiazole Derivatives from Terephthalic Acid. [Link]

  • Sciencemadness Wiki. (2023). Proper disposal of chemicals. [Link]

  • Quicktest. (2022). Safety equipment, PPE, for handling acids. [Link]

  • U.S. Department of Health & Human Services. Personal Protective Equipment (PPE). [Link]

  • JournalsPub. (2024). Different Method for the Production of Oxadiazole Compounds. [Link]

  • American Chemistry Council. Protective Equipment. [Link]

  • GOV.UK. (2014). How to dispose of industrial solvents that contain F gas. [Link]

  • University of Washington. Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. [Link]

  • National Institutes of Health. (2023). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.